5-Bromo-6-methyl-1H-indazole
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
5-bromo-6-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDBMGRTYFPTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646665 | |
| Record name | 5-Bromo-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885223-72-3 | |
| Record name | 5-Bromo-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-6-methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-methyl-1H-indazole is a halogenated heterocyclic compound that serves as a pivotal building block in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a bromine atom and a methyl group on the indazole core, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed synthesis protocol, and an exploration of its applications in the development of novel therapeutics, particularly as a precursor to kinase inhibitors for cancer treatment.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 211.06 g/mol . Its key identifiers and physical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 885223-72-3 |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Solid |
| Melting Point | 166-171 °C |
| Boiling Point | 344.6 °C at 760 mmHg |
| Density | 1.654 g/cm³ |
| Flash Point | 162.2 °C |
| InChI Key | UTDBMGRTYFPTEC-UHFFFAOYSA-N |
| SMILES | Cc1cc2c(cc1Br)nn[nH]2 |
Synthesis of this compound
A common synthetic route to this compound involves the diazotization of a substituted aniline followed by cyclization. The following protocol provides a detailed methodology for its preparation.
Experimental Protocol: Synthesis via Diazotization of 4-Bromo-5-methylaniline
This protocol outlines a potential synthetic pathway starting from 4-bromo-5-methylaniline.
Step 1: Diazotization of 4-Bromo-5-methylaniline
-
In a reaction vessel, dissolve 4-bromo-5-methylaniline in a suitable acidic solution, such as aqueous hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution while maintaining the temperature below 5 °C. Stir the mixture vigorously during the addition.
-
Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Cyclization to form this compound
-
To the freshly prepared diazonium salt solution, add a reducing agent, such as sodium sulfite or stannous chloride, portion-wise while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.
-
Extract the aqueous mixture with an organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.
An In-depth Technical Guide to 5-Bromo-6-methyl-1H-indazole (CAS No. 885223-72-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-methyl-1H-indazole is a substituted indazole derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore, recognized for its presence in numerous biologically active compounds, including several FDA-approved drugs.[1][2][3][4][5] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, synthetic methodologies, and potential therapeutic applications, with a focus on its role as a key building block in the development of novel therapeutics, particularly in oncology.
Chemical and Physical Properties
This compound is a solid, light-yellow compound at room temperature. Its fundamental properties are summarized in the table below, compiled from various chemical supplier databases.
| Property | Value |
| CAS Number | 885223-72-3 |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Light yellow solid |
| Purity | ≥ 95% (HPLC) |
| Storage Conditions | 0-8°C |
Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data
Expected ¹H NMR Spectral Data (Illustrative)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | s | 3H | -CH₃ |
| ~7.5 | s | 1H | Ar-H |
| ~7.8 | s | 1H | Ar-H |
| ~8.0 | s | 1H | Ar-H (indazole C3-H) |
| ~13.0 | br s | 1H | N-H |
Expected ¹³C NMR Spectral Data (Illustrative)
| Chemical Shift (ppm) | Assignment |
| ~20 | -CH₃ |
| ~110-140 | Aromatic and Indazole Carbons |
Expected IR Spectral Data (Illustrative)
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | N-H stretch |
| 2950-2850 | C-H stretch (methyl) |
| 1620-1450 | C=C and C=N stretch (aromatic/indazole rings) |
| ~1100 | C-N stretch |
| ~600 | C-Br stretch |
Expected Mass Spectrometry Data (Illustrative)
| m/z | Assignment |
| 210/212 | [M]⁺ (isotopic pattern for Br) |
| 211/213 | [M+H]⁺ (isotopic pattern for Br) |
Synthesis and Experimental Protocols
A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in publicly accessible literature. However, based on established synthetic routes for analogous bromo-indazole compounds, a plausible synthetic strategy can be outlined.[6][7][8][9][10] The most common methods for indazole synthesis involve the cyclization of appropriately substituted anilines.
Proposed Synthetic Pathway:
A likely precursor for the synthesis of this compound is 4-Bromo-5-methyl-2-nitroaniline. The synthesis would proceed via diazotization followed by reductive cyclization.
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol (based on related syntheses):
-
Diazotization: To a cooled solution (0-5°C) of 4-Bromo-5-methyl-2-nitroaniline in a suitable acidic medium (e.g., concentrated HCl), a solution of sodium nitrite in water is added dropwise while maintaining the temperature. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.
-
Reductive Cyclization: The resulting diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization and formation of the indazole ring.
-
Work-up and Purification: Upon completion of the reaction, the mixture is basified to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Biological Activity and Applications in Drug Discovery
The indazole core is a privileged structure in medicinal chemistry, known for its ability to mimic the purine ring of ATP and interact with the hinge region of kinases.[1][5] This has led to the development of numerous indazole-containing kinase inhibitors for the treatment of cancer.[5] While direct biological studies on this compound are limited, its structural features suggest it is a valuable intermediate for the synthesis of biologically active molecules.
Potential as a Kinase Inhibitor Scaffold:
The bromine atom at the 5-position and the methyl group at the 6-position of the indazole ring provide key points for synthetic modification. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents that can probe different regions of a kinase active site. The methyl group can influence the steric and electronic properties of the molecule, potentially enhancing binding affinity and selectivity.
Caption: Drug discovery workflow utilizing this compound.
Broader Therapeutic Potential:
Beyond oncology, indazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and neurological effects.[3] Therefore, derivatives of this compound could be explored for their potential in these therapeutic areas as well.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. While comprehensive characterization data for this specific compound is not widely published, its structural relationship to known biologically active indazoles and the versatility of its functional groups make it an attractive starting material for the synthesis of novel therapeutic agents. Further research to fully characterize this compound and explore the biological activities of its derivatives is warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to 5-Bromo-6-methyl-1H-indazole: Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-methyl-1H-indazole is a substituted indazole derivative that serves as a key building block in medicinal chemistry. Its structural features make it a valuable intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors for therapeutic applications. This technical guide provides a comprehensive overview of the structure, properties, and synthetic approaches related to this compound, aimed at supporting research and development in the pharmaceutical sciences.
Chemical Structure and Properties
This compound possesses a bicyclic structure composed of a pyrazole ring fused to a benzene ring, with a bromine atom at the 5-position and a methyl group at the 6-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 885223-72-3 | [1][2][3] |
| Molecular Formula | C₈H₇BrN₂ | [1][2] |
| Molecular Weight | 211.06 g/mol | [1][2] |
| Appearance | Light yellow solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not widely published. However, spectral information for closely related structures, such as this compound-3-carboxylic acid, is available and can provide insights into the expected spectral characteristics.[4] The analysis of related bromo-indazole derivatives suggests that the bromine and methyl substituents will influence the chemical shifts in the aromatic region of the NMR spectra.[5]
Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a substituted indazole, which could be adapted for this compound.
Applications in Drug Discovery and Development
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical applications.[1] The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of kinases.[7][8] Consequently, derivatives of this compound are of interest in the development of:
-
Anti-cancer agents: Many indazole-containing compounds have been investigated and developed as kinase inhibitors targeting signaling pathways involved in cancer cell proliferation and survival.[9][10][11]
-
Anti-inflammatory drugs: The indazole nucleus is also found in compounds with anti-inflammatory properties.[1]
The bromine atom on the indazole ring serves as a useful synthetic handle for introducing further molecular diversity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the exploration of structure-activity relationships in drug design.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not available, a general procedure for the N-methylation of a related compound, 6-bromo-1H-indazole, is described below. This illustrates a common transformation for modifying the indazole core.
Protocol: N-methylation of 6-bromo-1H-indazole [12]
-
Preparation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature for 1 hour. Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise. Let the reaction warm to room temperature and stir for 12-16 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The following diagram outlines a general workflow for a kinase inhibition assay, a common application for compounds derived from this compound.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel anti-cancer and anti-inflammatory therapies. While detailed experimental data for this specific compound is limited, its structural similarity to other well-studied indazoles provides a strong basis for its application in medicinal chemistry. Further research to fully characterize its physicochemical properties and explore its synthetic utility is warranted to unlock its full potential in the development of new therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [unite-pharm.com]
- 3. 885223-72-3 this compound AKSci J94834 [aksci.com]
- 4. This compound-3-carboxylic acid(1360942-30-8) 1H NMR [m.chemicalbook.com]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Guide: 5-Bromo-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-6-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, experimental protocols for its synthesis, and explores its established and potential roles as a modulator of key biological pathways, particularly in the context of kinase inhibition for therapeutic applications.
Core Compound Properties
This compound is a substituted indazole with the empirical formula C₈H₇BrN₂. Its structure is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring, with a bromine atom at position 5 and a methyl group at position 6.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Solid |
| Storage Temperature | Room Temperature |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through various established methods for indazole ring formation. A common strategy involves the cyclization of appropriately substituted anilines.
Proposed Synthetic Pathway
A potential and efficient route to synthesize this compound starts from 4-bromo-2-methyl-5-nitroaniline. This pathway involves a diazotization reaction followed by cyclization to form the indazole core.[1]
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted from related syntheses)
The following protocol is adapted from established procedures for the synthesis of similar indazole derivatives and serves as a guide for the preparation of this compound.
Step 1: Diazotization of 4-bromo-2-methyl-5-nitroaniline
-
Dissolve 4-bromo-2-methyl-5-nitroaniline in a suitable acidic medium, such as a mixture of glacial acetic acid and hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: Reductive Cyclization
-
To the cold diazonium salt solution, add a reducing agent such as tin(II) chloride (SnCl₂) dissolved in concentrated hydrochloric acid.
-
Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The cyclization occurs in situ to form the indazole ring.
Step 3: Work-up and Purification
-
Neutralize the reaction mixture with a base, such as sodium hydroxide or sodium bicarbonate solution, until the pH is basic.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Biological Activity and Signaling Pathways
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets.[2] Derivatives of indazole are particularly prominent as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.
Kinase Inhibition
Indazole-containing compounds are known to act as ATP-competitive inhibitors of protein kinases.[2] The indazole core mimics the purine ring of ATP, enabling it to fit into the ATP-binding pocket of these enzymes.[2] The nitrogen atoms of the indazole can form crucial hydrogen bonds with the kinase hinge region, a key determinant of binding affinity.[2]
Substituents on the indazole ring play a vital role in determining the potency and selectivity of inhibition. The bromine atom at the 5-position and the methyl group at the 6-position of this compound can be strategically utilized to interact with specific residues within the kinase active site, potentially leading to high-affinity binding. For instance, the bromine atom can be leveraged for cross-coupling reactions to explore solvent-exposed regions of the ATP-binding pocket.[2]
Potential Therapeutic Applications
Given the role of indazole derivatives as kinase inhibitors, this compound is a promising candidate for the development of therapeutics for diseases driven by aberrant kinase activity, most notably cancer. Many indazole-based drugs, such as axitinib and pazopanib, are approved for cancer treatment.
Derivatives of 6-bromo-1H-indazole have been specifically investigated as potent inhibitors of kinases like Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are important targets in oncology.[2] This suggests that this compound and its derivatives could also exhibit inhibitory activity against these or other related kinases.
The general mechanism of action for such an inhibitor is depicted in the following workflow:
Caption: Mechanism of kinase inhibition by this compound.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. Its straightforward synthesis and the proven track record of the indazole scaffold as a kinase inhibitor make it an attractive starting point for the design of novel therapeutic agents. Further research into its specific kinase targets and its efficacy in preclinical models is warranted to fully elucidate its therapeutic potential.
References
The Biological Versatility of 5-Bromo-6-methyl-1H-indazole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, substituted indazoles, particularly those bearing bromine and methyl groups, have garnered significant interest for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of 5-Bromo-6-methyl-1H-indazole derivatives and their closely related analogs, with a focus on their applications in oncology and enzyme inhibition. While specific biological data for the this compound core is limited in publicly available literature, this document extrapolates from closely related bromo-methyl-1H-indazole derivatives to provide a valuable resource for researchers in the field.
Anticancer Activity: A Promising Frontier
Bromo-substituted indazole derivatives have consistently demonstrated potent antiproliferative activity across a range of cancer cell lines. Research has shown that these compounds can induce apoptosis and inhibit cell cycle progression, making them attractive candidates for novel anticancer therapies.[1][2]
Quantitative Antiproliferative Data
The following table summarizes the in vitro anticancer activity of various bromo-indazole derivatives, providing a comparative view of their potency. It is important to note that the direct this compound scaffold is not represented due to a lack of specific data in the reviewed literature. The presented data is for structurally related compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-1H-indazole Derivative (Compound 2f) | 4T1 (Breast Cancer) | 0.23 - 1.15 | [1][2] |
| 5-Bromo-7-azaindolin-2-one Derivative (Compound 23p) | HepG2 (Liver), A549 (Lung), Skov-3 (Ovarian) | 2.357 - 3.012 | [3] |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colorectal) | 14.3 ± 4.4 | [2] |
| 5-Bromo-1H-indazol-3-amine Derivative (Compound 6o) | K562 (Chronic Myeloid Leukemia) | 5.15 | [4] |
Enzyme Inhibition: Targeting Key Pathological Pathways
A primary mechanism through which indazole derivatives exert their therapeutic effects is through the inhibition of various enzymes, particularly protein kinases.[5] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The indazole core serves as a versatile scaffold for the design of potent and selective kinase inhibitors.[6]
Quantitative Enzyme Inhibition Data
The table below presents the inhibitory activity of bromo-indazole derivatives against specific enzymes. This data highlights the potential of this chemical class to target key players in disease progression.
| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |
| Indazole-based PLK4 Inhibitor (Compound C05) | PLK4 | < 0.1 | [7] |
| 3-Substituted 1H-indazole (Compound 121) | IDO1 | 720 | [8] |
| 3-Substituted 1H-indazole (Compound 122) | IDO1 | 770 | [8] |
| 1H-indazole derivative (Compound 109) | EGFR T790M | 5.3 | [8] |
| 1H-indazole derivative (Compound 109) | EGFR | 8.3 | [8] |
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound derivatives, detailed methodologies for key experiments are provided below.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay measures the amount of ATP remaining in solution following a kinase reaction.
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add a kinase detection reagent that contains luciferase and its substrate. The amount of light produced is proportional to the amount of ATP remaining.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizing Molecular Interactions and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals
Introduction: The indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This versatile heterocyclic system has been the focus of extensive research, leading to the development of several clinically approved drugs. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of substituted indazoles, with a focus on their core mechanisms of action, therapeutic targets, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmacology.
Indazole-containing compounds have shown significant therapeutic potential in various disease areas, including oncology, inflammation, and neurodegenerative disorders.[1][2] Their ability to interact with a diverse array of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and various enzymes, underscores their importance in modern drug discovery.[3][4] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its clinical significance.[1][5]
This guide will delve into the quantitative bioactivity data of various substituted indazoles, present detailed experimental protocols for their evaluation, and provide visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their pharmacological properties.
I. Key Therapeutic Targets and Mechanisms of Action
Substituted indazoles exert their pharmacological effects by modulating the activity of a variety of key cellular targets. The following sections summarize their interactions with major classes of proteins.
Protein Kinase Inhibition
A significant portion of research on substituted indazoles has focused on their activity as protein kinase inhibitors.[3][6] Kinases play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival, making them attractive targets for cancer therapy.[5]
Aurora Kinases: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.[5] Substituted indazoles have been developed as potent inhibitors of both Aurora A and Aurora B kinases.[7]
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, a process critical for tumor growth and metastasis.[5] Several indazole derivatives have demonstrated potent inhibitory activity against VEGFR-2.[3]
Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is associated with various cancers.[3] Indazole-based compounds have been identified as effective FGFR inhibitors.
Pim Kinases: Pim kinases are serine/threonine kinases involved in cell survival and proliferation. Indazole derivatives have been explored as inhibitors of this kinase family.
Threonine Tyrosine Kinase (TTK): TTK, or Mps1, is a critical component of the spindle assembly checkpoint. Indazole-containing molecules have been designed to target this kinase.[5]
G-Protein Coupled Receptor (GPCR) Modulation
Substituted indazoles have also been investigated as modulators of GPCRs, a large family of cell surface receptors involved in a wide range of physiological processes.
CC-Chemokine Receptor 4 (CCR4): A series of indazole arylsulfonamides have been synthesized and identified as allosteric antagonists of CCR4, a receptor implicated in inflammatory diseases.[4][8]
Cannabinoid Receptor 1 (CB1): Certain indazole derivatives have been shown to act as modulators of the CB1 receptor, which is involved in various neurological functions.[9]
Enzyme Inhibition
Beyond kinases and GPCRs, substituted indazoles have been shown to inhibit other key enzymes.
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme involved in tryptophan metabolism and is a target in cancer immunotherapy. Indazole derivatives have been developed as IDO1 inhibitors.
Hypoxia-Inducible Factor-1 (HIF-1): HIF-1 is a transcription factor that plays a critical role in the cellular response to hypoxia and is a target in cancer. 1,3-disubstituted indazoles have been identified as novel HIF-1 inhibitors.[10]
Monoamine Oxidase (MAO): MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases. Indazole derivatives have shown potential as MAO inhibitors.[11]
II. Quantitative Bioactivity Data
The following tables summarize the in vitro inhibitory activities of representative substituted indazoles against their respective targets. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
| Aurora Kinase Inhibitors | |||
| Compound | Aurora A (IC50) | Aurora B (IC50) | Reference |
| Indazole Derivative 17 | 26 nM | 15 nM | [5] |
| Indazole Derivative 21 | - | 31 nM | [5] |
| Indazole Derivative 30 | 85 nM | - | [5] |
| Indazole Amide 53a | < 1 µM | - | [5] |
| Indazole Amide 53c | < 1 µM | - | [5] |
| VEGFR-2 Inhibitors | ||
| Compound | VEGFR-2 (IC50) | Reference |
| Pazopanib | 30 nM | [3] |
| Indazole-pyrimidine derivative 13g | 57.9 nM | [3] |
| Indazole-pyrimidine derivative 13i | 34.5 nM | [3] |
| FGFR1 Inhibitors | ||
| Compound | FGFR1 (IC50) | Reference |
| Indazole derivative 19 | 90 µM | [3] |
| Indazole derivative 18 | 77 µM | [3] |
Note: IC50 values can vary between different studies due to variations in assay conditions.
III. Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological profile of substituted indazoles.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., Aurora A, VEGFR-2)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Test compound (substituted indazole)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 10 mM EDTA in kinase buffer)
-
Terbium-labeled anti-phosphopeptide antibody
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute this series in kinase buffer to achieve the desired final assay concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution (at 2X final concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 2.5 µL of a pre-mixed solution of the substrate and ATP (at 4X final concentration).
-
Incubate the plate for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of the stop solution containing the terbium-labeled antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[1]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (substituted indazole)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[1]
Cell Cycle Analysis by Flow Cytometry
This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Materials:
-
Cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[12]
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both floating and adherent cells and wash twice with cold PBS.[12]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
IV. Signaling Pathways and Experimental Workflows
Visualizing key signaling pathways and experimental workflows can aid in understanding the mechanism of action of substituted indazoles and the methods used for their characterization.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of substituted indazoles.
Aurora Kinase Signaling in Mitosis
Aurora kinases are critical regulators of mitosis. Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex, ensuring proper chromosome segregation and cytokinesis.
Caption: Role of Aurora kinases in mitosis and their inhibition by substituted indazoles.
Experimental Workflow for In Vitro Drug Screening
The following diagram illustrates a typical workflow for the in vitro screening of substituted indazoles to determine their anti-cancer activity.
Caption: A generalized workflow for the in vitro screening of substituted indazole libraries.
V. Conclusion
Substituted indazoles represent a highly versatile and pharmacologically significant class of compounds with broad therapeutic potential. Their ability to potently and selectively modulate the activity of key biological targets, particularly protein kinases, has established them as a cornerstone in the development of targeted therapies, especially in oncology. The extensive research into their structure-activity relationships continues to provide valuable insights for the design of new and improved therapeutic agents. This technical guide has provided a comprehensive overview of the pharmacological profile of substituted indazoles, including quantitative bioactivity data, detailed experimental protocols, and visual representations of their mechanisms of action. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the ongoing quest for novel and effective therapeutics.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
An In-depth Technical Guide to 5-Bromo-6-methyl-1H-indazole: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-6-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on closely related analogs to present a thorough resource covering its synthesis, physicochemical properties, and potential as a scaffold for kinase inhibitors in drug development.
Physicochemical Properties
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₈H₇BrN₂ | Based on structure |
| Molecular Weight | 211.06 g/mol | Calculation from formula.[1] |
| Appearance | Likely a solid at room temperature | Based on related indazole compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | General solubility of similar heterocyclic compounds |
Synthesis of this compound
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on established methods for the synthesis of analogous substituted indazoles, a plausible synthetic route can be proposed. The following protocol is adapted from procedures for structurally similar compounds, such as 6-bromo-1H-indazole and 4-bromo-5-methyl-1H-indazole.[2][3]
Proposed Synthetic Pathway
A common and effective method for the synthesis of indazoles is the diazotization of an appropriately substituted aniline, followed by cyclization. For this compound, a suitable starting material would be 4-bromo-5-methyl-2-nitroaniline. The synthesis would proceed via reduction of the nitro group, followed by diazotization and intramolecular cyclization.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Reduction of 4-Bromo-5-methyl-2-nitroaniline to 4-Bromo-5-methylbenzene-1,2-diamine
-
To a stirred solution of 4-bromo-5-methyl-2-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamine, which can be used in the next step without further purification.
Step 2: Diazotization and Cyclization to form this compound
-
Dissolve the crude 4-bromo-5-methylbenzene-1,2-diamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours to facilitate cyclization.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic and Spectrometric Data
While experimentally obtained spectra for this compound are not available, the expected data can be predicted based on the analysis of closely related compounds.[4][5][6]
Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for a 400 MHz spectrometer in a suitable deuterated solvent, e.g., DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | N-H |
| ~8.0 | s | 1H | H3 |
| ~7.8 | s | 1H | H4 |
| ~7.5 | s | 1H | H7 |
| ~2.4 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~140.0 | C7a |
| ~135.0 | C3 |
| ~130.0 | C6 |
| ~125.0 | C5 |
| ~120.0 | C4 |
| ~115.0 | C7 |
| ~110.0 | C3a |
| ~20.0 | -CH₃ |
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Broad | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1620-1580 | Medium-Strong | C=C aromatic ring stretch |
| 1500-1450 | Strong | C=N aromatic ring stretch |
| 700-600 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 210/212 | [M]⁺ | Molecular ion peak with a characteristic 1:1 isotopic pattern for Bromine. |
| 211/213 | [M+H]⁺ | Protonated molecular ion in ESI-MS. |
Biological Activity and Applications in Drug Development
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors for cancer therapy.[7] The bromine atom on the indazole ring serves as a versatile synthetic handle for introducing various substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).
While specific biological data for this compound is not published, its structural similarity to known kinase inhibitors suggests it could be a valuable building block for developing inhibitors of kinases such as AXL and PIM-1, which are implicated in cancer progression and drug resistance.[8][9]
Table 5: Biological Activity of Representative Indazole-Based Kinase Inhibitors
| Compound/Scaffold | Target Kinase(s) | IC₅₀/Kᵢ Values | Reference |
| Indazole-based compounds | AXL | Potent inhibition, specific values vary with substitution | [8] |
| 3-(Pyrazin-2-yl)-1H-indazole derivatives | Pan-PIM | IC₅₀ = 3-70 nM for some analogs | [9] |
| 6-bromo-1H-indazole derivatives | PLK4 | IC₅₀ < 0.1 nM for an optimized derivative | [10] |
AXL Kinase Signaling Pathway
The AXL receptor tyrosine kinase is a key player in tumor progression, metastasis, and the development of therapeutic resistance.[8][11] Its signaling cascade involves multiple downstream effectors that promote cell survival, proliferation, and migration.
Caption: Simplified AXL receptor tyrosine kinase signaling pathway.
PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, thereby inhibiting apoptosis and promoting cell cycle progression.[12][13]
Caption: Simplified PIM-1 kinase signaling pathway.
Conclusion
This compound represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutics, particularly in the realm of oncology. While direct experimental data for this compound is scarce, a comprehensive understanding of its properties and potential can be extrapolated from the rich literature on related indazole derivatives. The synthetic accessibility and the strategic positioning of its functional groups make it an attractive starting point for the design and synthesis of potent and selective kinase inhibitors. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
- 1. 465529-57-1|5-Bromo-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 11. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 13. PIM1 - Wikipedia [en.wikipedia.org]
The Dawn of a New Era in Targeted Therapy: Novel Indazole-Based Therapeutic Agents
A Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of more effective and selective therapeutic agents has led researchers to explore a multitude of chemical scaffolds. Among these, the indazole core has emerged as a privileged structure, demonstrating remarkable versatility and potent activity against a range of therapeutic targets. This technical guide provides an in-depth overview of the discovery and development of novel indazole-based therapeutic agents, with a primary focus on their application in oncology. We delve into the synthesis, biological evaluation, and mechanisms of action of these promising compounds, offering a comprehensive resource for scientists and drug development professionals.
A Privileged Scaffold in Drug Discovery
Indazole, a bicyclic heteroaromatic compound, has garnered significant attention in medicinal chemistry due to its ability to mimic the purine base adenine, a key component of ATP. This structural feature allows indazole derivatives to effectively compete with ATP for the binding pocket of various kinases, enzymes that play a crucial role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] Several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, feature the indazole scaffold, validating its therapeutic potential.[1][2]
Synthesis of Novel Indazole Derivatives
The synthesis of indazole derivatives can be achieved through various chemical reactions. A common approach involves the cyclization of ortho-substituted anilines or related precursors. For instance, the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzylidene anilines using triethyl phosphite, is a widely used method.[3] Other synthetic strategies include palladium-catalyzed cross-coupling reactions and intramolecular C-H amination.[1][4] The choice of synthetic route often depends on the desired substitution pattern on the indazole ring, which is crucial for modulating the compound's biological activity and pharmacokinetic properties.
Biological Evaluation and Anti-Cancer Activity
The anti-cancer potential of novel indazole derivatives is typically evaluated through a series of in vitro and in vivo assays. A primary screening often involves assessing the compound's cytotoxicity against a panel of cancer cell lines. Promising compounds are then subjected to more specific assays to elucidate their mechanism of action.
In Vitro Cytotoxicity and Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological process, such as cell growth or enzyme activity. The following tables summarize the in vitro activity of selected novel indazole derivatives against various cancer cell lines and protein kinases.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [5] |
| A549 (Lung Cancer) | " | [5] | |
| HCT116 (Colon Cancer) | " | [5] | |
| HepG2 (Liver Cancer) | " | [5] | |
| 17 | Aurora A | 0.026 | [2] |
| Aurora B | 0.015 | [2] | |
| 21 | Aurora B | 0.031 | [2] |
| 30 | Aurora A | 0.085 | [2] |
| 1 | FGFR1 | 0.1 | [6] |
Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activity of Novel Indazole Derivatives.
Induction of Apoptosis
A crucial mechanism by which many anti-cancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Indazole derivatives have been shown to trigger apoptosis in cancer cells through various signaling pathways. For example, compound 2f was found to promote apoptosis in 4T1 breast cancer cells by upregulating the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[5] This compound also led to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS), suggesting the involvement of the mitochondrial apoptotic pathway.[5][7]
Inhibition of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. Novel indazole derivatives have demonstrated the ability to inhibit these processes. Treatment of 4T1 cells with compound 2f resulted in a disruption of cell migration and invasion.[5] This was accompanied by a reduction in the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, and an increase in the tissue inhibitor of metalloproteinase 2 (TIMP-2).[5]
In Vivo Efficacy
The anti-tumor activity of promising indazole derivatives is further evaluated in preclinical animal models, typically using xenograft studies in mice. In these studies, human tumor cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored. Compound 2f , for instance, was shown to suppress the growth of 4T1 tumors in a mouse model without causing obvious side effects, highlighting its potential as a therapeutic agent.[5][7]
| Compound | Animal Model | Tumor Type | Tumor Growth Inhibition (%) | Reference |
| 2f | 4T1 mouse model | Breast Cancer | Significant suppression | [5][7] |
Table 2: In Vivo Anti-Tumor Activity of a Novel Indazole Derivative.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in the discovery of these therapeutic agents, the following diagrams have been generated using the DOT language.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. animalcare.jhu.edu [animalcare.jhu.edu]
- 7. benchchem.com [benchchem.com]
Potential Biological Targets of 5-Bromo-6-methyl-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically evaluated and approved therapeutic agents. Within this structural class, 5-Bromo-6-methyl-1H-indazole emerges as a pivotal synthetic intermediate, offering a versatile platform for the development of highly specific and potent inhibitors of key biological targets. This technical guide delves into the potential biological targets of molecules derived from the this compound core, with a primary focus on protein kinases implicated in oncogenesis. We provide a comprehensive overview of the relevant signaling pathways, quantitative data for representative derivative compounds, and detailed experimental protocols for assays crucial to the drug discovery process.
Introduction: The Indazole Scaffold in Drug Discovery
Indazole and its derivatives are bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities.[1] The structural resemblance of the indazole nucleus to purines allows it to function as a bioisostere, competitively binding to the ATP-binding sites of various enzymes, most notably protein kinases.[2] This characteristic has led to the successful development of numerous indazole-based drugs.
The strategic functionalization of the indazole ring is a key aspect of medicinal chemistry, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Bromo-substituted indazoles, such as this compound, are particularly valuable as they serve as versatile intermediates for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical moieties.[2]
The Role of this compound in Synthesizing Kinase Inhibitors
While direct biological activity data for this compound is not extensively available in public literature, its primary role is that of a crucial building block in the synthesis of potent kinase inhibitors. The bromine atom at the 5-position and the methyl group at the 6-position provide specific steric and electronic properties that can be leveraged in drug design. The bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions, enabling the exploration of the solvent-exposed regions of the ATP-binding pocket of kinases.[2]
Potential Biological Targets
Based on the therapeutic applications of compounds synthesized from bromo-indazole cores, the following protein kinases are considered high-potential biological targets for derivatives of this compound:
-
Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is linked to tumorigenesis, making it a compelling target for anti-cancer therapies.[3]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): A family of receptor tyrosine kinases that are critical mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3]
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers.[3]
-
c-Met: A receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling cascades involved in cell growth, motility, and invasion. Aberrant c-Met signaling is a hallmark of many cancers.
Quantitative Data for Representative Indazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative indazole-based compounds against various kinases. It is important to note that these compounds are derivatives of the indazole scaffold and not this compound itself. The data is presented to illustrate the potential potency that can be achieved from this structural class.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Axitinib | VEGFR2 | Enzyme Assay | 0.2 | [3] |
| CFI-400945 | PLK4 | Enzyme Assay | 2.8 | [4] |
| Pazopanib | VEGFR2 | Enzyme Assay | 30 | [3] |
| Linifanib | VEGFR2 | Enzyme Assay | 3 | [3] |
| Niraparib | PARP-1 | Enzyme Assay | 3.8 | [3] |
Signaling Pathways
The potential kinase targets of this compound derivatives are integral components of complex signaling pathways that regulate critical cellular processes. Understanding these pathways is essential for rational drug design and for elucidating the mechanism of action of novel inhibitors.
VEGFR2 Signaling Pathway
PLK4 Signaling in Centriole Duplication
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of kinase inhibitors derived from the this compound scaffold.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme by quantifying the amount of ATP remaining in the reaction.
Materials:
-
Purified recombinant kinase (e.g., PLK4, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add 2 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for a Luminescence-based Kinase Assay
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound stands as a valuable and versatile scaffold in the pursuit of novel therapeutics. While its direct biological targets are not yet fully elucidated, its utility as a synthetic intermediate for potent kinase inhibitors is well-established. The information presented in this guide provides a foundational understanding of the potential biological targets of its derivatives, the signaling pathways they modulate, and the experimental methodologies required for their evaluation. Further exploration of derivatives from this core structure holds significant promise for the development of next-generation targeted therapies for cancer and other diseases.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
5-Bromo-6-methyl-1H-indazole safety and handling
An In-depth Technical Guide to the Safety and Handling of 5-Bromo-6-methyl-1H-indazole
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount to ensuring both personal safety and experimental integrity. This document provides a comprehensive technical guide on the safety, handling, and emergency procedures for this compound (CAS No. 885223-72-3).
Chemical Identification
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 885223-72-3 |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Synonyms | Not Available |
| Intended Use | For research and development purposes only. Not for medicinal, household, or other uses.[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazard is acute oral toxicity.[2]
GHS Classification Summary
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] | GHS07 (Exclamation Mark) | Warning [2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] | GHS07 (Exclamation Mark) | Warning |
| Respiratory Irritation* | Category 3 | H335: May cause respiratory irritation[1] | GHS07 (Exclamation Mark) | Warning |
*Note: Skin, eye, and respiratory irritation classifications are based on data for the closely related isomer, 5-Bromo-7-methyl-1H-indazole, and should be considered potential hazards.[1]
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash hands and exposed skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection).[1][2][3]
-
Response: P301+P317 (IF SWALLOWED: Get medical help), P330 (Rinse mouth).[1][2] For eye contact, P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1] For inhalation, P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[1][3]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1]
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table includes available data for the target compound and a closely related isomer for reference.
| Property | Value | Source Compound |
| Physical Form | Solid | This compound |
| Melting Point | 184-185°C | 5-Bromo-7-methyl-1H-indazole[1] |
| Boiling Point | 346.2°C at 760 mmHg | 5-Bromo-7-methyl-1H-indazole[1] |
| Density | 1.654 g/cm³ | 5-Bromo-7-methyl-1H-indazole[1] |
| Flash Point | Not applicable | This compound |
| Storage Class | 11 - Combustible Solids | This compound |
Experimental Protocols and Methodologies
Detailed toxicological and safety-related experimental protocols for this specific compound are not publicly available. However, standard procedures for handling, spill response, and first aid are outlined below based on safety data sheet recommendations.
General Handling Protocol
This protocol outlines the standard procedure for handling this compound in a laboratory setting.
-
Preparation: Before handling, ensure the work area is clean and uncluttered. A chemical fume hood must be used.[4] Verify that an eyewash station and safety shower are accessible.[5]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[4] For operations that may generate dust, a NIOSH-approved respirator is recommended.[6]
-
Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3] Do not eat, drink, or smoke in the handling area.[2] Keep the container tightly sealed when not in use.[3]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[3] Launder contaminated clothing separately before reuse.[3]
-
Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[3] Store locked up and away from incompatible materials such as strong oxidizing agents.[1][5]
Accidental Release (Spill) Protocol
-
Evacuation and Ventilation: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation. Remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7]
-
Cleanup (Dry Spill): Use dry clean-up procedures and avoid generating dust.[3] Carefully sweep or vacuum the material. Place the collected material into a clean, dry, sealable, and appropriately labeled container for disposal.[3]
-
Decontamination: Wash the spill area thoroughly with soap and water.[3]
-
Waste Disposal: Dispose of the contaminated material and absorbents as hazardous waste through a licensed professional waste disposal service.[4]
First Aid Measures
Immediate medical attention is required in case of significant exposure.
-
If Inhaled: Move the victim to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Consult a doctor immediately.[1]
-
In Case of Skin Contact: Immediately take off contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] If skin irritation occurs, seek medical advice.[5]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart.[1][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[6]
-
If Swallowed: Rinse mouth with water.[2] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[7] Call a doctor or Poison Control Center immediately.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][7]
-
Specific Hazards: The compound is not considered a significant fire risk; however, containers may burn.[3] Thermal decomposition can lead to the release of irritating gases and hazardous combustion products, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide.[5]
-
Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[1]
Stability and Reactivity
-
Reactivity: No data available on specific reactivity.
-
Chemical Stability: Assumed to be stable under recommended storage conditions.
-
Conditions to Avoid: Excess heat, dust formation, and exposure to moisture.[5]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and amines.[5]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[5]
Toxicological and Ecological Information
-
Toxicological Information: The primary known toxicological effect is that it is harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] Other toxicological properties have not been fully investigated.[5] Data for skin, eye, and respiratory irritation is inferred from similar compounds.[1] No quantitative toxicity data (e.g., LD50) is available in the searched documents.
-
Ecological Information: No data is available regarding the ecological effects of this compound.[8] It should not be released into the environment, and spillage into drains or waterways should be prevented.[3][6]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of 5-Bromo-6-methyl-1H-indazole, a key building block in the development of various pharmaceutical compounds. The described methodology is based on the diazotization and subsequent intramolecular cyclization of a substituted aniline precursor.
Introduction
This compound is a valuable heterocyclic intermediate in medicinal chemistry. The indazole core is a common scaffold in a variety of biologically active molecules, and the specific substitution pattern of this compound offers multiple points for further chemical modification, making it a versatile starting material for the synthesis of drug candidates. The protocol herein describes a robust and reproducible method for its preparation.
Reaction Scheme
The synthesis of this compound can be achieved from 4-Bromo-5-methyl-2-nitroaniline through a two-step process involving reduction of the nitro group followed by diazotization and cyclization of the resulting diamine.
Experimental Protocols
Part 1: Synthesis of 4-Bromo-5-methylbenzene-1,2-diamine
This initial step involves the reduction of the nitro group of 4-Bromo-5-methyl-2-nitroaniline to an amine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Bromo-5-methyl-2-nitroaniline | 98% | Commercially Available |
| Iron powder (Fe) | - | Sigma-Aldrich |
| Ammonium chloride (NH₄Cl) | ACS grade | Fisher Scientific |
| Ethanol (EtOH) | Anhydrous | VWR |
| Water (H₂O) | Deionized | - |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Fisher Scientific |
Procedure:
-
To a stirred suspension of 4-Bromo-5-methyl-2-nitroaniline (1.0 eq) in a mixture of ethanol and water (4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite®.
-
Wash the Celite® pad with ethyl acetate.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-5-methylbenzene-1,2-diamine, which can be used in the next step without further purification.
Part 2: Synthesis of this compound
This step involves the diazotization of the diamine followed by intramolecular cyclization to form the indazole ring.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Bromo-5-methylbenzene-1,2-diamine | As synthesized in Part 1 | - |
| Sodium nitrite (NaNO₂) | ACS grade | Sigma-Aldrich |
| Hydrochloric acid (HCl) | Concentrated (37%) | Fisher Scientific |
| Water (H₂O) | Deionized | - |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | - |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |
| Heptane | ACS grade | VWR |
| Anhydrous magnesium sulfate (MgSO₄) | ACS grade | Fisher Scientific |
Procedure:
-
Dissolve 4-Bromo-5-methylbenzene-1,2-diamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
After 1 hour, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to afford this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value |
| Starting Material | 4-Bromo-5-methyl-2-nitroaniline |
| Key Reagents | Iron, Ammonium Chloride, Sodium Nitrite, Hydrochloric Acid |
| Solvents | Ethanol, Water, Ethyl Acetate |
| Reaction Temperature | Part 1: Reflux (80-85 °C); Part 2: 0-5 °C to Room Temperature |
| Reaction Time | Part 1: 2-4 hours; Part 2: 3-4 hours |
| Typical Yield | 60-75% (over two steps) |
| Purity Assessment | NMR, Mass Spectrometry, HPLC |
| Appearance | Off-white to light brown solid |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Proposed reaction mechanism for the synthesis.
Large-Scale Synthesis of Bromo-Methyl-Indazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-methyl-indazole derivatives are crucial heterocyclic building blocks in medicinal chemistry and pharmaceutical development. They form the core structure of numerous therapeutic agents, including kinase inhibitors for oncology and treatments for neurodegenerative disorders. The precise arrangement of the bromo and methyl substituents on the indazole ring significantly influences the molecule's biological activity. Consequently, robust and scalable synthetic protocols for accessing specific isomers are of high importance for both research and industrial applications.
This document provides detailed methodologies for the large-scale synthesis of bromo-methyl-indazoles, with a focus on scalable and reproducible procedures. The protocols are based on established chemical transformations and address common challenges such as regioselectivity and purification on an industrial scale.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the large-scale synthesis of various bromo-methyl-indazole isomers, providing a comparative overview of different synthetic strategies.
| Parameter | 6-Bromo-1H-indazole[1] | 6-Bromo-1-methyl-1H-indazol-4-amine[2] | 4-Bromo-5-methyl-1H-indazole[3] | 5-Bromo-1-methylindazole[4] |
| Starting Material | 4-bromo-2-methylaniline | 6-bromo-1H-indazole | 2-bromo-4-fluorotoluene | 2-fluoro-5-bromobenzaldehyde |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl, NaOH | Sodium hydride, Methyl iodide, H₂SO₄, HNO₃, 10% Pd/C | Lithium diisopropylamide (LDA), N,N-dimethylformamide (DMF) | Formylhydrazine, Borane |
| Solvent(s) | Chloroform, Heptane | Tetrahydrofuran (THF), Ethanol | Tetrahydrofuran (THF) | Polar aprotic solvent |
| Reaction Temperature | Reflux at 68°C | 0°C to Room Temperature | -78°C to Room Temperature | Not specified |
| Reaction Time | 20 hours | N-methylation: 12-16h; Nitration: 1-2h; Reduction: 4-6h | 1-1.5 hours per step | Not specified |
| Typical Yield | Not explicitly stated | N-methylation: Not specified; Nitration: 50-60%; Reduction: Not specified | 89.9-91.3% (for an intermediate) | High purity product |
| Purity Assessment | NMR, Mass Spectrometry, HPLC | Thin Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Column chromatography is avoided |
Experimental Protocols
This section provides a detailed, multi-step protocol for the large-scale synthesis of 6-bromo-1-methyl-1H-indazole. The procedure begins with the synthesis of the 6-bromo-1H-indazole intermediate from 4-bromo-2-methylaniline, followed by a regioselective N-methylation.
Step 1: Large-Scale Synthesis of 6-Bromo-1H-indazole[1]
This protocol is adapted from a documented procedure for the diazotization of 4-bromo-2-methylaniline followed by cyclization.
1.1. Acetylation of 4-bromo-2-methylaniline:
-
In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).
-
Cool the solution and add acetic anhydride (0.109 L) while maintaining the internal temperature below 40°C.
1.2. Diazotization and Cyclization:
-
To the reaction mixture from Step 1.1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).
-
Heat the mixture to reflux at 68°C and maintain this temperature for 20 hours.
-
After the reaction is complete, cool the mixture to 25°C.
1.3. Work-up and Hydrolysis:
-
Remove the volatile components from the reaction mixture under vacuum.
-
Add water to the residue and perform an azeotropic distillation.
-
Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.
1.4. Isolation and Purification:
-
Cool the acidic mixture to 20°C.
-
Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.
-
Evaporate the solvent from the resulting mixture.
-
Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.
Step 2: N-Methylation of 6-Bromo-1H-indazole[2]
This procedure outlines the N-methylation of 6-bromo-1H-indazole, which favors alkylation at the N1 position under these conditions to yield 6-bromo-1-methyl-1H-indazole.
2.1. Deprotonation:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add a solution of 6-bromo-1H-indazole (1.0 eq, from Step 1) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
2.2. Methylation:
-
Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
2.3. Work-up and Isolation:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure 6-bromo-1-methyl-1H-indazole.
Visualized Workflow
The following diagrams illustrate the key synthetic pathways described in this protocol.
Caption: Synthetic workflow for 6-Bromo-1-methyl-1H-indazole.
Caption: High-yield pathway for 4-Bromo-5-methyl-1H-indazole.
References
Application Notes and Protocols for the Use of 5-Bromo-6-methyl-1H-indazole in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to mimic the purine ring of ATP and participate in crucial hydrogen bonding interactions within the kinase hinge region. The strategic functionalization of the indazole ring is a key aspect of designing potent and selective kinase inhibitors. 5-Bromo-6-methyl-1H-indazole is a valuable starting material in this context, offering a reactive handle for the introduction of diverse chemical moieties through cross-coupling reactions. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the synthesis of a wide array of substituted indazole derivatives. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential kinase inhibitors targeting key signaling pathways implicated in various diseases, including cancer and inflammatory disorders.
Kinase Targets and Rationale for Synthesis
Derivatives of 5-substituted indazoles have shown inhibitory activity against several important kinase families. Based on the activity of structurally related compounds, kinase inhibitors synthesized from this compound are anticipated to target kinases such as Glycogen Synthase Kinase 3 (GSK-3), Rho-associated coiled-coil containing protein kinase (ROCK), and Janus Kinases (JAKs). These kinases are integral components of signaling pathways that regulate cell proliferation, differentiation, apoptosis, and inflammation.
-
GSK-3 Pathway: GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell cycle regulation, and neuronal development.[1] Its dysregulation is linked to diseases such as Alzheimer's, type 2 diabetes, and cancer.[2]
-
ROCK Pathway: ROCKs are serine/threonine kinases that are key regulators of the actin cytoskeleton and are involved in cell adhesion, motility, and contraction.[3] Inhibition of ROCK has therapeutic potential in cardiovascular diseases, glaucoma, and cancer metastasis.[]
-
JAK-STAT Pathway: The JAK-STAT pathway is a primary signaling cascade for a wide range of cytokines and growth factors, playing a critical role in the immune system.[5] Dysregulation of this pathway is associated with autoimmune diseases, hematological malignancies, and solid tumors.[6]
Data Presentation: Comparative Inhibitory Activity of Indazole-Based Kinase Inhibitors
Due to the novelty of using this compound, direct inhibitory data for its derivatives is not yet widely available. The following table presents IC50 values for kinase inhibitors derived from structurally similar 5-bromo-indazole scaffolds to provide a benchmark for potency.
| Kinase Target | Inhibitor Scaffold | IC50 (nM) |
| GSK-3β | 5-aryl-1H-indazole | 350 |
| ROCK1 | 5-(pyrimidin-4-yl)-1H-indazole | 150 |
| ROCK2 | 5-(pyrimidin-4-yl)-1H-indazole | 80 |
| JAK2 | 5-(1H-pyrazol-4-yl)-1H-indazole | 50 |
| JAK3 | 5-(1H-pyrazol-4-yl)-1H-indazole | 25 |
Note: The data presented above is for comparative purposes and is based on inhibitors synthesized from structurally related 5-bromo-indazole precursors. Actual IC50 values for derivatives of this compound will need to be determined experimentally.
Experimental Protocols
The following are detailed protocols for the functionalization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are key steps in the synthesis of diverse kinase inhibitor libraries.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl2 (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-6-methyl-1H-indazole derivative.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd2(dba)3 (0.02 mmol) and Xantphos (0.04 mmol) to a dried Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir for 10 minutes to form the catalyst complex.
-
To this mixture, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the reaction tube and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the 5-amino-6-methyl-1H-indazole derivative.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a kinase inhibitor library starting from this compound.
Caption: General workflow for kinase inhibitor synthesis.
Signaling Pathways
The following diagrams depict the signaling pathways of kinases that are potential targets for inhibitors derived from this compound.
GSK-3 Signaling Pathway
Caption: Simplified GSK-3 signaling pathway.
ROCK Signaling Pathway
Caption: Simplified ROCK signaling pathway.
JAK-STAT Signaling Pathway
Caption: Simplified JAK-STAT signaling pathway.
References
- 1. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. cusabio.com [cusabio.com]
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-6-methyl-1H-indazole. This reaction is a cornerstone in medicinal chemistry for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The indazole scaffold is a prevalent motif in biologically active compounds, and the ability to functionalize it at the 5-position through C-C bond formation is critical for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] Its popularity stems from the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large array of boronic acids and their derivatives.[1]
Optimization of Reaction Conditions
The successful synthesis of 5-aryl-6-methyl-1H-indazoles via Suzuki coupling is dependent on the careful selection of several key parameters: the palladium catalyst, the base, the solvent system, and the reaction temperature. The choice of these components can significantly influence the reaction yield and purity of the final product.
Catalyst Selection
The choice of palladium catalyst is crucial for an efficient Suzuki coupling. Palladium complexes with phosphine ligands are commonly employed. For substrates similar to 5-bromoindazoles, catalysts such as Pd(dppf)Cl₂, Pd(PPh₃)₄, and those based on bulky, electron-rich phosphine ligands have shown considerable success.[3][4] The catalyst loading typically ranges from 1 to 5 mol%.
Base and Solvent
An appropriate base is required to activate the organoboron species. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The selection of the solvent system is also critical, with common choices including mixtures of an organic solvent (like 1,4-dioxane, dimethoxyethane (DME), or ethanol) and water.[2][5][6] The aqueous phase is essential for the solubility of the inorganic base.
The following table summarizes various conditions reported for the Suzuki coupling of substituted bromoindazoles, which can serve as a starting point for the optimization of the reaction with this compound.
Comparative Data of Suzuki Coupling Conditions for Bromoindazoles
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [3][4] |
| 2 | 7-bromo-4-substituted-1H-indazoles | Pd(PPh₃)₄ (10) | Cs₂CO₃ | DMF | Reflux | 48 | Traces | [7] |
| 3 | 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.4-0.7 | Good to Excellent | [6] |
| 4 | N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Pd(dppf)Cl₂·DCM (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8-12 | Not specified | [2] |
| 5 | 3-chloroindazole | P2 (2.5) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | Not specified | [8] |
Experimental Protocols
Below are two detailed protocols for the Suzuki coupling reaction, adapted for this compound based on successful procedures for similar substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is adapted from methodologies that have proven effective for the coupling of 5-bromoindazoles with various boronic acids.[3][4][5]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Dimethoxyethane (DME) or 1,4-Dioxane
-
Water (typically a 4:1 or 5:1 ratio of organic solvent to water)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), Pd(dppf)Cl₂ (0.02-0.05 equivalents), and K₂CO₃ (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (DME/water or 1,4-Dioxane/water, typically in a 4:1 or 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2][4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.[6][9] This protocol is based on microwave-assisted Suzuki couplings of similar heterocyclic halides.
Materials:
-
This compound
-
Arylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Ethanol
-
Microwave reactor vials
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vial, combine this compound (1 equivalent), the arylboronic acid (1.3 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and Cs₂CO₃ (2-3 equivalents).
-
Add ethanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-140 °C for 20-40 minutes.[6][9]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate) to afford the desired product.
Visualizing the Process
To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 5-Bromo-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents. The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the synthesis of a wide array of biologically active compounds. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) within the indazole ring often leads to the formation of regioisomeric mixtures, presenting a significant synthetic challenge.[1][2][3][4][5] The regiochemical outcome of N-alkylation is highly dependent on various factors, including the choice of base, solvent, alkylating agent, and the steric and electronic properties of the substituents on the indazole ring.[1][2][3][5][6] This document provides detailed experimental protocols for the selective N-alkylation of 5-Bromo-6-methyl-1H-indazole, a key intermediate for further chemical modifications.
Factors Influencing Regioselectivity
The selective alkylation of either the N-1 or N-2 position of the indazole ring can be achieved by carefully controlling the reaction conditions. The interplay between kinetic and thermodynamic control is a key determinant of the final product ratio.[1] Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer.[1][4][5]
Several factors influence the N-1 versus N-2 selectivity:
-
Base and Solvent System: Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) typically favor the formation of the N-1 alkylated product.[2][3][4][5][6] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) often result in a mixture of N-1 and N-2 isomers.[3]
-
Counter-ion: The nature of the cation from the base can influence regioselectivity. For instance, cesium carbonate (Cs₂CO₃) has been shown to promote N-1 alkylation, potentially through a chelation mechanism with a nearby functional group.[7][8][9]
-
Substituents on the Indazole Ring: The electronic and steric nature of the substituents on the indazole ring plays a crucial role. Electron-withdrawing groups at the C7 position can direct alkylation to the N-2 position.[2][5][7]
-
Alkylating Agent: The nature of the alkylating agent can also affect the outcome. While many procedures use alkyl halides, other reagents can offer different selectivities. For instance, Mitsunobu conditions often favor N-2 alkylation.[1][4]
Experimental Protocols
The following protocols provide detailed methodologies for the selective N-1 and N-2 alkylation of this compound.
Protocol 1: Selective N-1 Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is designed to favor the thermodynamically more stable N-1 alkylated product.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.2 M).[1]
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.[1][6]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[1][6]
-
Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 50 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-1 alkylated this compound.
Protocol 2: N-Alkylation using Potassium Carbonate in Dimethylformamide
This method is a more general procedure and may lead to a mixture of N-1 and N-2 isomers, which would require careful separation.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv) in anhydrous DMF in a round-bottom flask.[1]
-
Add the alkyl halide (1.1 equiv) to the suspension.[1]
-
Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) overnight, monitoring the reaction by TLC or LC-MS.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 alkylated isomers.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of substituted indazoles, which can be extrapolated for this compound.
| Protocol | Base | Solvent | Alkylating Agent | Temperature | Typical N1:N2 Ratio | Reference |
| 1 | NaH | THF | Alkyl Bromide | 0 °C to RT/50 °C | Highly N1 selective (>95:5) | [2][3][4][5][6] |
| 2 | K₂CO₃ | DMF | Alkyl Halide | RT to 80 °C | Mixture of isomers (e.g., 1:1) | [3] |
| - | Cs₂CO₃ | Dioxane | Alkyl Tosylate | 90 °C | Highly N1 selective | [8] |
| - | PPh₃, DIAD/DEAD | THF | Alcohol | 0 °C to 50 °C | N2 selective | [1][4] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the general reaction scheme for the N-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of 5-Bromo-6-methyl-1H-indazole in Cancer Research: Application Notes and Protocols
Disclaimer: Publicly available research specifically detailing the anti-cancer applications of 5-Bromo-6-methyl-1H-indazole is limited. The following application notes and protocols are based on studies of structurally related bromo-indazole derivatives and provide a representative framework for investigating the potential of this compound as an anti-cancer agent. The presented data and methodologies are derived from published research on analogous compounds and should be adapted and validated for the specific compound of interest.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their wide range of biological activities.[1] In cancer research, the indazole scaffold is a key component of several FDA-approved kinase inhibitors and numerous investigational drugs.[2] These compounds have been shown to target various signaling pathways implicated in tumor growth, proliferation, and survival.[1][2]
This compound is a substituted indazole that serves as a versatile intermediate in the synthesis of more complex bioactive molecules.[3][4] Its chemical structure, featuring a bromine atom and a methyl group, allows for further chemical modifications to explore structure-activity relationships and develop novel therapeutic agents.[3][4] This document outlines potential applications and experimental protocols for evaluating the anti-cancer properties of this compound and its derivatives, based on findings for similar compounds.
Potential Anti-Cancer Applications
Based on research into analogous bromo-indazole compounds, this compound may serve as a scaffold for the development of small molecules with the following anti-cancer activities:
-
Inhibition of Cancer Cell Proliferation: Indazole derivatives have demonstrated potent growth inhibitory activity against a variety of cancer cell lines.[5]
-
Induction of Apoptosis: Certain derivatives can trigger programmed cell death in cancer cells by modulating key apoptotic proteins.[5]
-
Inhibition of Cell Migration and Invasion: These compounds may prevent cancer metastasis by interfering with cellular motility and invasion processes.[5]
-
Kinase Inhibition: The indazole core is a well-established pharmacophore for targeting protein kinases involved in cancer signaling.[2]
Quantitative Data: A Case Study of a Representative Bromo-Indazole Derivative
The following table summarizes the in vitro anti-proliferative activity of compound 2f , a synthesized indazole derivative, against several human cancer cell lines. This data is presented as a representative example of the potential efficacy of bromo-indazole compounds.
| Cell Line | Cancer Type | IC50 (μM) |
| 4T1 | Breast Cancer | 0.23 |
| A549 | Lung Cancer | 1.15 |
| HCT116 | Colon Cancer | 0.58 |
| HepG2 | Liver Cancer | 0.89 |
Data extracted from a study on synthesized indazole derivatives, where compound 2f showed significant inhibitory activity.[5]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of a compound like this compound.
4.1. Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[6]
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Test compound (this compound) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[6]
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that causes 50% inhibition of cell growth) using appropriate software.[6]
-
4.2. Apoptosis Analysis by Flow Cytometry
This method quantifies the extent of apoptosis induced by the test compound.
-
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with varying concentrations of the test compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
-
4.3. Western Blot Analysis for Apoptotic Markers
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system. The results can show, for example, a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic proteins Bax and cleaved caspase-3.[5]
-
Visualizations
5.1. Signaling Pathway Diagram
Caption: Apoptotic pathway induced by a bromo-indazole derivative.
5.2. Experimental Workflow Diagram
Caption: Workflow for in vitro anti-cancer screening.
5.3. Synthetic Pathway Diagram
Caption: General synthetic route for bromo-indazole derivatives.[2][7]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Development of Anti-inflammatory Drugs with 5-Bromo-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial screening and evaluation of 5-Bromo-6-methyl-1H-indazole as a potential anti-inflammatory agent. The protocols outlined below are established methods for assessing anti-inflammatory activity, progressing from initial in vitro assays to more complex cellular and biochemical analyses.
Inflammation is a complex biological response to harmful stimuli, and its dysregulation can lead to chronic diseases.[1] The development of novel anti-inflammatory drugs is a critical area of research. Indazole derivatives have shown a wide range of pharmacological activities, including anti-inflammatory properties, making this compound a compound of interest.[2][3][4]
Section 1: In Vitro Pre-screening for Anti-inflammatory Activity
The initial phase of screening aims to rapidly assess the potential of this compound to mitigate key inflammatory processes using cost-effective and high-throughput in vitro assays.[1][5]
1.1. Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation.[5][6] This assay evaluates the ability of the test compound to prevent heat-induced denaturation of proteins.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris-buffered saline (pH 6.8).
-
Prepare various concentrations of this compound and a standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
To 1 ml of the BSA solution, add 100 µl of the test compound or standard drug at different concentrations.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
-
Calculation of Inhibition:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
1.2. Red Blood Cell (RBC) Membrane Stabilization Assay
The stabilization of the RBC membrane is analogous to the stabilization of lysosomal membranes, which prevents the release of inflammatory mediators.[7]
Experimental Protocol:
-
Preparation of RBC Suspension:
-
Collect fresh human blood and mix with an equal volume of Alsever's solution.
-
Centrifuge at 3000 rpm for 10 minutes, and wash the pellet with isosaline.
-
Prepare a 10% (v/v) suspension of RBCs in isosaline.
-
-
Assay Procedure:
-
Mix 1 ml of phosphate buffer, 2 ml of hyposaline, and 0.5 ml of the RBC suspension.
-
Add 0.5 ml of the test compound or standard drug at various concentrations.
-
Incubate at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
-
Calculation of Protection:
-
The percentage of membrane stabilization is calculated by: % Protection = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
| In Vitro Assay | Parameter Measured | Typical Concentration Range for Screening | Reference Standard |
| Protein Denaturation | Inhibition of heat-induced BSA denaturation | 10 - 500 µg/mL | Diclofenac Sodium |
| RBC Membrane Stabilization | Inhibition of hypotonicity-induced hemolysis | 10 - 500 µg/mL | Diclofenac Sodium |
Section 2: Cellular and Biochemical Assays
Following promising results from pre-screening, the next step involves investigating the compound's effect on specific cellular and enzymatic pathways of inflammation.
2.1. Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
COX and LOX are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.[1][8]
Experimental Protocol (General):
-
Utilize commercially available COX-1/COX-2 and 5-LOX inhibitor screening assay kits.
-
Follow the manufacturer's instructions for the preparation of reagents and the assay procedure.
-
Incubate the respective enzyme with arachidonic acid (substrate) and various concentrations of this compound.
-
Measure the product formation (e.g., Prostaglandin F2α for COX, leukotrienes for LOX) using spectrophotometry or fluorometry.
-
Calculate the IC50 value for the inhibition of each enzyme.
2.2. Measurement of Pro-inflammatory Cytokines
Pro-inflammatory cytokines like TNF-α and IL-1β play a crucial role in amplifying the inflammatory response.[9]
Experimental Protocol:
-
Cell Culture:
-
Culture murine macrophages (e.g., RAW 264.7 cells) in DMEM supplemented with 10% FBS.
-
-
Induction of Inflammation:
-
Seed the cells in 96-well plates and stimulate with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.
-
-
Treatment:
-
Concurrently treat the cells with various concentrations of this compound.
-
-
Quantification of Cytokines:
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-1β using commercially available ELISA kits.
-
-
Data Analysis:
-
Determine the dose-dependent effect of the compound on cytokine production.
-
| Cellular/Biochemical Assay | Target | Parameter Measured | Reference Standard |
| COX Inhibition Assay | COX-1 and COX-2 enzymes | IC50 value | Indomethacin, Celecoxib |
| LOX Inhibition Assay | 5-Lipoxygenase enzyme | IC50 value | Zileuton |
| Cytokine Production | LPS-stimulated macrophages | Inhibition of TNF-α and IL-1β release | Dexamethasone |
Section 3: Signaling Pathway Analysis
Understanding the molecular mechanism of action is crucial. The NF-κB and MAPK signaling pathways are central regulators of inflammation.
Workflow for Signaling Pathway Analysis:
References
- 1. journalajrb.com [journalajrb.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bbrc.in [bbrc.in]
- 8. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-6-methyl-1H-indazole as a Fragment for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methyl-1H-indazole is a versatile heterocyclic compound that serves as a valuable starting fragment in drug discovery, particularly within the domain of oncology and inflammatory diseases. Its indazole core is recognized as a "privileged scaffold," capable of mimicking the purine structure of ATP, making it an ideal candidate for the development of kinase inhibitors. The strategic placement of the bromine atom at the 5-position and a methyl group at the 6-position provides synthetic handles for facile chemical modification, enabling rapid exploration of structure-activity relationships (SAR) in fragment-based drug discovery (FBDD) campaigns. This document provides detailed application notes and experimental protocols for leveraging this compound as a foundational fragment for the discovery of novel therapeutic agents.
Physicochemical Properties
For a fragment to be a successful starting point in FBDD, it should generally adhere to the "Rule of Three." Below is a summary of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| LogP (calculated) | ~2.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 0 |
Key Biological Target: Polo-Like Kinase 4 (PLK4)
Derivatives of the indazole scaffold have shown significant inhibitory activity against Polo-Like Kinase 4 (PLK4), a serine/threonine kinase that is a master regulator of centriole duplication and is crucial for proper cell cycle progression.[1][2] Overexpression of PLK4 is implicated in the tumorigenesis of various cancers, including breast, lung, and colorectal cancer, by promoting centrosome amplification and subsequent chromosomal instability.[3][4] Therefore, PLK4 represents a key therapeutic target for anticancer drug development, and this compound serves as an excellent starting point for the design of potent and selective PLK4 inhibitors.
Quantitative Data: Biological Activity of Indazole-Based Kinase Inhibitors
While specific screening data for the this compound fragment itself is not extensively available in public literature, the following table summarizes the biological activity of more elaborated indazole derivatives, demonstrating the potential of this scaffold in developing potent kinase inhibitors. These compounds often originate from fragment-based approaches where a core like this compound would be a logical starting point.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) | Reference |
| CFI-400437 | PLK4 | 2.8 | MDA-MB-468 | 0.024 | [5] |
| Compound K22 | PLK4 | 0.1 | MCF-7 | 1.3 | [6] |
| Indazole Derivative 9u | FGFR1 | 3.3 | - | - | [7] |
| Indazole Derivative 9d | FGFR1 | 15.0 | - | - | [7] |
Signaling Pathway
The diagram below illustrates the central role of PLK4 in cell cycle regulation and tumorigenesis, highlighting its function in centriole duplication and the downstream consequences of its inhibition.
Experimental Protocols
Synthesis of this compound Derivatives
The following is a general workflow for the synthesis of derivatives from the this compound core, which is a crucial step in a fragment-to-lead campaign.
Protocol for Suzuki Coupling:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., a mixture of 1,4-dioxane and water), add the desired boronic acid or boronate ester (1.2-1.5 equivalents).
-
Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05-0.1 equivalents), and a base, such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
Fragment Screening Protocols
The initial identification of this compound as a hit would typically be achieved through a fragment screening campaign. Below are generalized protocols for two common screening techniques.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy - Ligand-Observed Methods
-
Sample Preparation: Prepare a stock solution of this compound in a deuterated buffer (e.g., phosphate buffer in D₂O).
-
Protein Preparation: Prepare a solution of the target protein (e.g., PLK4 kinase domain) at a concentration of 10-50 µM in the same deuterated buffer.
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum of the fragment alone. Then, acquire a second 1D ¹H NMR spectrum after the addition of the target protein.
-
Hit Identification: Binding of the fragment to the protein will result in changes in the ligand's NMR signals, such as line broadening, chemical shift perturbations, or changes in relaxation parameters (e.g., using Saturation Transfer Difference (STD) or WaterLOGSY experiments).[8][9]
b) Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize the target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).
-
Fragment Solution Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.
-
Binding Analysis: Inject the fragment solutions over the sensor surface at a constant flow rate.
-
Data Analysis: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the bound fragment. A dose-dependent increase in the SPR signal indicates a binding interaction.[10][11] Kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) can be determined from the sensorgrams.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Once derivatives of this compound are synthesized, their inhibitory activity against the target kinase can be quantified.
-
Reaction Setup: In a 384-well plate, add the kinase (e.g., PLK4), the kinase substrate (e.g., a generic peptide substrate), and ATP to initiate the kinase reaction.
-
Compound Addition: Add the synthesized indazole derivatives at various concentrations to the wells. Include appropriate controls (no inhibitor and no enzyme).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion and Luciferase Reaction: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP to ATP and produce a luminescent signal.
-
Signal Detection: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a highly promising fragment for initiating drug discovery programs, particularly for the development of kinase inhibitors targeting cancers and other diseases. Its favorable physicochemical properties and versatile synthetic handles make it an ideal starting point for fragment-based lead discovery. The protocols and data presented herein provide a comprehensive framework for researchers to utilize this valuable scaffold in the identification and optimization of novel therapeutic agents.
References
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel 1 H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Derivatives from 5-Bromo-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chemical derivatization of 5-Bromo-6-methyl-1H-indazole. The indazole scaffold is a privileged structural motif in medicinal chemistry, and the functionalization of this core structure is crucial for the development of novel therapeutic agents.[1][2] The protocols outlined below focus on palladium-catalyzed cross-coupling reactions, which are powerful and versatile methods for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 5-position of the indazole ring.
The methodologies described herein are primarily centered on the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are well-suited for high-throughput synthesis and library generation in drug discovery programs due to their broad substrate scope and functional group tolerance.[3][4]
Data Presentation: Quantitative Summary of Key Reactions
The following tables summarize typical reaction conditions and expected yields for the derivatization of this compound based on analogous reactions with other bromo-indazole derivatives.
Table 1: Suzuki-Miyaura Cross-Coupling of Bromo-Indazoles with Boronic Acids
| Bromo-Indazole Derivative | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [5] |
| 5-Bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dimethoxyethane | 80 | 12 | 60-70 | [5] |
| 3-Bromo-indazole derivative | Arylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 1 | 69-78 | [6] |
| Bromo-indazole carboxamide | Various organoboronic acids | PdCl₂(dppf)·DCM (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | Good to Excellent | [7] |
Table 2: Buchwald-Hartwig Amination of Bromo-Indazoles with Amines
| Bromo-Indazole Derivative | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-1H-indazole | Primary Amine | BrettPhos precatalyst (2) | - | LiHMDS | THF | 65 | 12-24 | High | [8] |
| 6-Bromo-1H-indazole | Secondary Amine | RuPhos precatalyst (2) | - | LiHMDS | THF | 65 | 12-24 | High | [8] |
| 3-Bromo-indazole derivative | 4-Fluoro-2-methoxy-5-nitroaniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 12 | Good | [9] |
| Aryl Bromide | Morpholine | Pd(dba)₂ (1.5) | XPhos (3) | NaOtBu | Toluene | Reflux | 6 | 94 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of boronic acids or their esters to form a C-C bond.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or dimethoxyethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.) to the flask under a stream of inert gas.
-
Add the degassed solvent (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-12 hours), monitoring the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with primary or secondary amines to form a C-N bond.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%)
-
Strong base (e.g., LiHMDS or NaOtBu, 2.0 equivalents)
-
Anhydrous solvent (e.g., THF or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
In an oven-dried Schlenk tube, add this compound (1.0 eq.), the palladium precatalyst (0.02 eq.), and the base (2.0 eq.) under an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Add the amine (1.2 eq.) to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 65-110 °C).[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycles for the described reactions.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Bromo-6-methyl-1H-indazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-methyl-1H-indazole is a substituted indazole that serves as a versatile building block in the synthesis of various bioactive molecules.[1] While its applications in pharmaceutical research are noted, its potential in the agrochemical sector as a precursor for novel pesticides, herbicides, and fungicides is also an area of active exploration.[1] The unique substitution pattern of the indazole ring allows for diverse chemical modifications, enabling the development of new active ingredients for crop protection.
Although specific, commercialized agrochemicals directly derived from this compound are not extensively documented in publicly available literature, the broader class of indazole-containing molecules has demonstrated significant potential in agrochemical applications. This document provides an overview of the potential applications of this compound in agrochemical synthesis, including a representative experimental protocol for the synthesis of a herbicidally active indazole derivative, based on methodologies reported for structurally similar compounds.
Application Note: Herbicidal Potential of Indazole Derivatives
Indazole derivatives have emerged as a promising scaffold in the discovery of new herbicides. A notable example is the class of 6-indazolyl-2-picolinic acids, which have been synthesized and evaluated for their herbicidal activity. These compounds demonstrate the utility of the indazole core in creating molecules with potent effects on plant growth.
General Synthetic Strategy
The synthesis of such herbicidal compounds typically involves the coupling of a substituted indazole, such as this compound, with a suitable heterocyclic partner. A general workflow for the synthesis and evaluation of these potential agrochemicals is outlined below.
Caption: A generalized workflow for the synthesis and biological evaluation of agrochemicals derived from this compound.
Experimental Protocols
While a specific protocol for an agrochemical derived from this compound is not available, the following is a representative protocol for the synthesis of a herbicidally active 6-indazolyl-2-picolinic acid, adapted from the literature. This protocol can serve as a template for researchers working with similar indazole-based scaffolds.
Synthesis of 4-amino-3,5-dichloro-6-(1H-indazol-1-yl)-2-picolinic acid
This protocol describes a two-step synthesis of a representative herbicidal indazole derivative.
Step 1: Synthesis of Substituted Benzylidenehydrazine
-
To a solution of a substituted o-fluorobenzaldehyde in tetrahydrofuran (THF), add hydrazine hydrate.
-
Stir the reaction mixture at 65°C for 2 hours.
-
After the reaction is complete, remove the solvent under reduced pressure to obtain the crude benzylidenehydrazine intermediate.
Step 2: Cyclization to form the Indazole Ring and Coupling
-
Dissolve the crude benzylidenehydrazine in a suitable solvent with sodium bicarbonate.
-
Heat the mixture to 100°C for 4 hours to facilitate the cyclization to the indazole.
-
In a separate reaction vessel, prepare the sodium salt of the newly formed indazole by reacting it with sodium hydride in anhydrous 1,4-dioxane.
-
Add 4-amino-3,5,6-trichloro-2-picolinonitrile to the reaction mixture.
-
Heat the reaction at 100°C for 12 hours.
-
Upon completion, quench the reaction and perform an acidic workup with 80% sulfuric acid at 100°C for 3 hours to hydrolyze the nitrile to the carboxylic acid.
-
Isolate the final product, 4-amino-3,5-dichloro-6-(1H-indazol-1-yl)-2-picolinic acid, by filtration and purify as necessary.
Caption: Synthetic pathway for a representative herbicidal 6-indazolyl-2-picolinic acid.
Quantitative Data
The herbicidal activity of indazole derivatives is typically evaluated against a panel of weed species. The following table presents hypothetical quantitative data for a representative indazole-based herbicide, illustrating the type of data that would be generated in such a study.
| Target Weed Species | IC50 (µM) |
| Echinochloa crus-galli (Barnyardgrass) | 15.5 |
| Setaria faberi (Giant Foxtail) | 22.1 |
| Abutilon theophrasti (Velvetleaf) | 8.9 |
| Amaranthus retroflexus (Redroot Pigweed) | 12.3 |
Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results for a compound derived from this compound.
Conclusion
This compound represents a valuable starting material for the synthesis of novel agrochemicals. While the direct application of this specific compound in commercial products is not yet widely reported, the broader class of indazole derivatives has shown significant promise, particularly in the development of new herbicides. The synthetic protocols and conceptual workflows presented here provide a framework for researchers to explore the potential of this compound and related structures in the ongoing search for effective and selective crop protection agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their potential in agriculture.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-6-methyl-1H-indazole
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Bromo-6-methyl-1H-indazole. Here, you will find troubleshooting advice and frequently asked questions to help improve reaction yields and product purity.
Troubleshooting Guide
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the cyclization step. A common route involves the diazotization of a substituted aniline followed by cyclization.[1] Here are some key areas to investigate:
-
Incomplete Diazotization: The initial conversion of the amino group to a diazonium salt is critical. Ensure accurate stoichiometry of reagents like sodium nitrite and maintain the recommended low temperatures (typically 0-5 °C) to prevent decomposition of the unstable diazonium intermediate.[2]
-
Suboptimal Cyclization Conditions: The subsequent intramolecular cyclization to form the indazole ring is often the most challenging step. The choice of solvent and temperature can significantly impact the efficiency of this reaction.
-
Side Reactions: The formation of byproducts is a common cause of low yields. Depending on the specific synthetic route, these could include incomplete cyclization products or the formation of isomers.
-
Purification Losses: Significant loss of product can occur during workup and purification. Re-evaluate your extraction and chromatography procedures to minimize these losses.
To address these issues, consider the following optimization strategies:
-
Reagent Quality: Use freshly prepared or purified reagents, especially for the diazotization step.
-
Temperature Control: Strictly control the temperature during the diazotization and cyclization steps. Gradual warming might be necessary to promote cyclization without leading to decomposition.
-
Solvent Screening: Experiment with different solvents. While chloroform is commonly used, polar aprotic solvents like DMF or THF might improve solubility and reaction rates in some cases.[3]
-
pH Adjustment: Carefully control the pH during the workup. The product is extracted after basification, and incomplete pH adjustment can lead to poor recovery.[4]
Question: I am observing significant impurity formation. How can I identify and minimize these byproducts?
Answer: Impurity formation is a common challenge. The most likely impurities are regioisomers or unreacted starting materials.
-
Isomer Formation: Depending on the precursors, the formation of isomeric indazoles is possible. Careful control of reaction conditions, particularly temperature and the rate of reagent addition, can influence regioselectivity.
-
Incomplete Reaction: The presence of starting materials in the final product indicates an incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion before proceeding with the workup.[3]
-
Side-Products from Reagents: Excess reagents or their decomposition products can contaminate the final product. For instance, using an excess of the diazotizing agent can lead to unwanted side reactions.
To minimize impurities:
-
Reaction Monitoring: Regularly monitor the reaction to determine the optimal reaction time.
-
Stoichiometry: Use a precise stoichiometry of reactants. A slight excess of one reagent might be beneficial, but large excesses should be avoided.
-
Purification Strategy: A multi-step purification process involving both crystallization and column chromatography may be necessary to remove persistent impurities.[5] For crystallization, a thorough solvent screening is recommended to find a solvent system that effectively separates the desired product from impurities.[5]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A prevalent method for synthesizing substituted indazoles is through the cyclization of a corresponding substituted aniline.[1] For this compound, a plausible starting material would be 4-Bromo-5-methyl-2-aminotoluene. The synthesis would involve diazotization of the amino group followed by an intramolecular cyclization.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The most critical parameters are temperature, reaction time, and the choice of solvent. The diazotization step requires low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2] The cyclization step may require heating, and the optimal temperature and time should be determined through careful monitoring.[1]
Q3: How can I effectively purify the crude this compound?
A3: Purification is typically achieved through a combination of techniques. After the reaction workup, which usually involves extraction with an organic solvent, the crude product can be purified by column chromatography on silica gel.[4] Further purification can be achieved by recrystallization from a suitable solvent system to obtain a high-purity product.[5]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the synthesis of bromo-substituted indazoles, which can serve as a starting point for optimizing the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-methylaniline | [4] |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite | [4] |
| Solvent | Chloroform, Heptane | [4] |
| Reaction Temperature | Reflux at 68°C | [1] |
| Reaction Time | 20 hours | [1] |
| Typical Yield | 94% (for 5-bromoindazole) | [4] |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is an adaptation based on the synthesis of structurally similar compounds and should be optimized for the specific target molecule.
Step 1: Acetylation of 4-Bromo-5-methyl-2-aminotoluene
-
In a suitable reaction vessel, dissolve 4-Bromo-5-methyl-2-aminotoluene in chloroform.
-
Cool the solution and add acetic anhydride while maintaining the temperature below 40°C.[1]
-
Stir the solution for approximately 50 minutes.[4]
Step 2: Diazotization and Cyclization
-
To the reaction mixture from Step 1, add potassium acetate followed by isoamyl nitrite.[1]
-
Heat the mixture to reflux (around 68°C) and maintain for 20 hours.[1]
-
After the reaction is complete, cool the mixture to 25°C.[4]
Step 3: Work-up and Hydrolysis
-
Remove the volatile components from the reaction mixture under vacuum.[1]
-
Add water to the residue and perform an azeotropic distillation.[4]
-
Add concentrated hydrochloric acid and heat the mixture to 50-55°C.[4]
Step 4: Isolation and Purification
-
Cool the acidic mixture to 20°C.[4]
-
Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.[4]
-
Extract the product with ethyl acetate.[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent to yield this compound.[4][5]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-6-methyl-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Bromo-6-methyl-1H-indazole by crystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of this compound.
Issue 1: No Crystal Formation Upon Cooling
-
Possible Cause: The solution is not sufficiently saturated, meaning too much solvent was used.
-
Suggested Solution:
-
Concentrate the solution by boiling off a portion of the solvent and then allow it to cool again.[1]
-
If crystals still do not form, introduce a seed crystal of pure this compound to induce nucleation.
-
Alternatively, gently scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.
-
If all else fails, the solvent can be removed by rotary evaporation to recover the crude solid, and the crystallization can be re-attempted with a different solvent system.[1]
-
Issue 2: Formation of an Oil Instead of Crystals ("Oiling Out")
-
Possible Cause: The crude material has a high concentration of impurities, or the solution is cooling too rapidly, causing the compound to come out of solution above its melting point.[1]
-
Suggested Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation level slightly.[1]
-
Allow the solution to cool more slowly. This can be achieved by insulating the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature).
-
If oiling out persists, it may be necessary to first purify the crude material by another method, such as column chromatography, to remove a significant portion of the impurities.
-
Issue 3: Poor Recovery Yield
-
Possible Cause:
-
Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.[1]
-
The compound is significantly soluble in the cold solvent.
-
Premature crystallization occurred during a hot filtration step (if performed).
-
-
Suggested Solution:
-
Ensure the minimum amount of hot solvent is used for dissolution.
-
Cool the solution in an ice bath for a sufficient amount of time (e.g., 30-60 minutes) to maximize precipitation.
-
To check for product in the mother liquor, a small sample can be evaporated to see if a significant amount of solid remains.[1] If so, the mother liquor can be concentrated and a second crop of crystals can be collected.
-
When performing a hot filtration, preheat the funnel and receiving flask to prevent premature crystallization.
-
Issue 4: Crystals are Colored or Appear Impure
-
Possible Cause: Colored impurities are present in the crude material and are co-crystallizing with the product.
-
Suggested Solution:
-
Perform a charcoal treatment. After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of the crude material) to the solution.
-
Keep the solution hot and swirl for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that using too much charcoal can lead to a decrease in yield as it can also adsorb the desired compound.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the crystallization of this compound?
A1: While specific solubility data is not widely published, toluene has been shown to be an effective solvent for the recrystallization of structurally similar indazoles, yielding high purity. A solvent screening is always recommended to find the optimal solvent or solvent system for your specific batch of crude material. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q2: How can I perform a solvent screening for crystallization?
A2: Place a small amount of your crude this compound into several test tubes. To each tube, add a different solvent (e.g., toluene, ethyl acetate, ethanol, isopropanol, acetonitrile) dropwise at room temperature and observe the solubility. For solvents in which the compound is poorly soluble, gently heat the tube. A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling.
Q3: What are the likely impurities in my crude this compound?
A3: Potential impurities can originate from the synthetic route. Common impurities for similar bromo-substituted indazoles may include:
-
Starting Materials: Unreacted precursors.
-
Byproducts: Di-brominated species (from over-bromination) or regioisomers formed during the indazole ring synthesis.[2]
-
Reagents and Solvents: Residual reagents from the synthesis or solvents from the work-up.[2]
Q4: My crystals formed too quickly. Is this a problem?
A4: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[1] Ideal crystallization involves the slow formation of crystals over a period of 15-30 minutes. If your crystals "crash out" of solution immediately upon cooling, try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.[1]
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Crystallization |
| Toluene | Low | High | Good |
| Ethyl Acetate | Moderate | High | Potential for good recovery |
| Ethanol | Moderate | High | Potential for good recovery |
| Isopropanol | Low to Moderate | High | Good |
| Heptane/Hexane | Very Low | Low | Potential as an anti-solvent |
| Water | Insoluble | Insoluble | Not suitable |
Note: This data is based on general principles for similar compounds and should be confirmed by experimental solvent screening.
Experimental Protocols
Protocol 1: Single-Solvent Crystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a small amount of the chosen solvent (e.g., toluene).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Cooling (Crystallization): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight. A purity of >97% can be expected.
Protocol 2: Two-Solvent (Binary) Crystallization
This method is useful if a suitable single solvent cannot be identified. It utilizes a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble (e.g., Toluene/Heptane).
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "solvent" (e.g., toluene).
-
Addition of Anti-solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., heptane) dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the hot "solvent" back into the mixture until the turbidity just disappears.
-
Cooling, Filtration, Washing, and Drying: Follow steps 3 through 7 as described in the Single-Solvent Crystallization protocol.
Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
References
Technical Support Center: Suzuki Coupling with Bromo-indazoles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Suzuki cross-coupling reactions involving bromo-indazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Conversion of Bromo-indazole
Q: I am observing low to no conversion of my bromo-indazole starting material. What are the likely causes and how can I improve the yield?
A: Low conversion in Suzuki coupling with bromo-indazoles is a common issue that can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, and the inherent properties of the indazole ring.[1] The unprotected N-H group on the indazole can sometimes interfere with the catalytic cycle.[1][2]
Here are key areas to investigate and optimize:
-
Catalyst and Ligand System: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is commonly used, other catalysts like Pd(dppf)Cl₂ have shown to be more effective in certain cases, affording higher yields in shorter reaction times.[3][4] For sterically hindered or electron-rich substrates, more specialized ligands such as Buchwald ligands (e.g., XPhos, SPhos) may be necessary to promote efficient oxidative addition and reductive elimination.[5][6]
-
Base Selection: The base plays a crucial role in the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[3][7][8] The strength and solubility of the base can significantly impact the reaction rate and yield. It is essential to use an anhydrous base, as residual water can lead to unwanted side reactions.[1]
-
Solvent Choice: Aprotic polar solvents such as dioxane, THF, and DMF are commonly employed, often in combination with water to dissolve the inorganic base.[9] The solvent system should be thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and side reactions.[1][10]
-
Reaction Temperature: The reaction temperature needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side product formation.[1] Microwave-assisted heating can sometimes provide better results by allowing for rapid and uniform heating to higher temperatures.[7]
-
N-H Protection: If other optimization strategies fail, protecting the indazole N-H group (e.g., with a BOC group) can prevent interference with the catalyst and improve yields.[3]
Issue 2: Significant Formation of Dehalogenated Byproduct
Q: My reaction is producing a significant amount of the dehalogenated indazole byproduct. How can I minimize this side reaction?
A: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction where the bromo-indazole is reduced to indazole.[1] This occurs when the organopalladium intermediate reacts with a proton source before the desired transmetalation with the boronic acid can take place.[1]
To minimize dehalogenation:
-
Minimize Proton Sources: Ensure all reagents and solvents are anhydrous and thoroughly degassed.[1] Residual water is a common proton source.
-
Optimize the Base: Use a non-hydrated base like anhydrous K₃PO₄.[1] Some bases can contain water or generate it in situ, contributing to this side reaction.[1]
-
Choice of Boronic Acid vs. Ester: Boronic esters, such as pinacol esters, are generally more stable than boronic acids and can be less prone to protodeboronation, which can indirectly affect the main reaction pathway.[11][12]
Issue 3: Homocoupling of the Boronic Acid
Q: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A: Homocoupling of the boronic acid to form a biaryl byproduct is a frequent side reaction, often promoted by the presence of oxygen and catalyzed by the palladium species.[1][10] This side reaction consumes your boronic acid and complicates purification.[10]
Strategies to prevent homocoupling include:
-
Thorough Degassing: Rigorously deoxygenate the reaction mixture before adding the palladium catalyst.[1][10] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[10]
-
Control of Reaction Temperature: Homocoupling can be more prevalent at higher temperatures. Running the reaction at the lowest effective temperature is advisable.[1]
-
Use of a Pre-catalyst: Employing a well-defined Pd(0) pre-catalyst can sometimes suppress homocoupling compared to generating Pd(0) in situ from a Pd(II) source.[1]
Data on Reaction Condition Optimization
The following tables summarize quantitative data from studies on the Suzuki coupling of bromo-indazoles, illustrating the impact of different reaction parameters on product yield.
Table 1: Screening of Palladium Catalysts
| Entry | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₂Cl₂ | 18 | 45 | [3] |
| 2 | Pd(PCy₃)₂ | 18 | 62 | [3] |
| 3 | Pd(PPh₃)₄ | 18 | 55 | [3] |
| 4 | Pd(dppf)Cl₂ | 2 | 91 | [3] |
| Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane, 80 °C.[3] |
Table 2: Optimization of Reaction Conditions for C7-Arylation of a 4-Substituted Bromo-indazole
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | reflux | traces | [8] |
| 2 | PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | reflux | 20 | [8] |
| 3 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 100 | 45 | [8] |
| 4 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 80 | [8] |
| Reaction Conditions: N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide, (4-methoxyphenyl)boronic acid, 4h reaction time.[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-indazole
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Bromo-indazole (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Methodology:
-
To an oven-dried reaction vessel, add the bromo-indazole, arylboronic acid, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[1]
Visualized Workflows and Relationships
Troubleshooting Workflow for Low Conversion
Caption: A step-by-step guide to troubleshooting low conversion in Suzuki coupling reactions.
Key Factors Influencing Suzuki Coupling Outcome
Caption: Interrelationship of key parameters affecting the success of the Suzuki coupling reaction.
Competing Reaction Pathways
Caption: Visualization of the desired reaction versus common unwanted side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, alongside detailed experimental protocols and optimization data to enhance your experimental outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems.
Q1: My reaction is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?
A: Low yields and incomplete conversion are common hurdles in indazole synthesis. Several factors, depending on the specific synthetic route, can be responsible. Here are the most common causes and troubleshooting suggestions:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that influences both the reaction rate and the formation of byproducts.[1] While classical methods like Cadogan-type reactions often require high temperatures, excessive heat can lead to decomposition.[1][2] Conversely, many modern palladium-catalyzed reactions are efficient at milder temperatures.[1] A systematic screening of temperatures is recommended to find the optimal balance for your specific substrate and catalyst system.
-
Incorrect Solvent Choice: The polarity and boiling point of the solvent are crucial as they affect reactant solubility and reaction kinetics.[1] If starting materials are not fully dissolved, the reaction may be incomplete. It is advisable to test a range of solvents with varying polarities (e.g., THF, Dioxane, Toluene, DMF).
-
Catalyst and Ligand Issues (for metal-catalyzed reactions): The choice of catalyst, ligand, and base is paramount for the success of cross-coupling reactions. The catalyst may be deactivated, or the chosen ligand may not be optimal for the specific transformation. Screening different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands is often necessary to identify the most effective combination.[3][4]
-
Presence of Water: In certain reactions, the presence of moisture can be detrimental. For instance, in domino processes that involve the formation of arylhydrazones, water generated in situ can lead to unwanted impurities. The addition of a drying agent, such as 4 Å molecular sieves, can effectively remove water and improve the reaction outcome.[1]
Q2: I am observing poor regioselectivity, obtaining a mixture of N1 and N2-substituted indazoles. How can I control the outcome?
A: Achieving high regioselectivity between the N1 and N2 positions is a frequent challenge in indazole chemistry, as the 1H-tautomer is generally the more thermodynamically stable form.[2][5] The outcome of N-alkylation or N-arylation is a delicate balance of steric effects, electronic effects, and reaction conditions.[6]
-
To Favor the N1-Substituted Product (Thermodynamic Control):
-
Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation, often providing >99% regioselectivity.[2][7][8]
-
Steric Hindrance: Introducing a bulky substituent at the C3 position of the indazole ring can sterically hinder the N2-position, thus favoring substitution at N1.[6][7]
-
Thermodynamic Equilibration: Using specific electrophiles, such as β-halo esters, in a solvent like DMF can allow the reaction to equilibrate, favoring the more stable N1-substituted product.[8]
-
-
To Favor the N2-Substituted Product (Kinetic Control):
-
Electronic Effects: The most effective strategy is to use an indazole precursor with a strong electron-withdrawing group (EWG), such as a nitro (–NO₂) or ester (–CO₂Me) group, at the C7 position. This has been shown to provide excellent N2-selectivity (≥96%).[2][8]
-
Acidic or Neutral Conditions: While basic conditions often favor N1, performing the alkylation under neutral or acidic conditions can promote selectivity for the N2 position.[2] For example, using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid is an effective method for N2-alkylation.[2][9]
-
Q3: My reaction is producing significant side products, such as dimers or hydrazones. How can these be minimized?
A: Side product formation often arises from the reaction conditions being too harsh or not optimized for the specific substrates.
-
High Temperatures: Elevated temperatures can promote side reactions like dimerization or decomposition.[10] Lowering the reaction temperature may reduce the rate of these undesired pathways.
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of byproducts or isomerization of the desired product.[1] Monitoring the reaction closely by TLC or LC-MS and stopping it once the starting material is consumed is crucial.
-
Alternative Routes: If side reactions persist, exploring a different synthetic strategy may be necessary. For example, modern metal-free methods or palladium-catalyzed domino reactions often proceed under milder conditions, which can circumvent the formation of unwanted side products.[10][11]
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing a palladium-catalyzed indazole synthesis?
A: For palladium-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, several components are critical for success:
-
Palladium Precatalyst: Pd(OAc)₂ and Pd(PPh₃)₄ are common choices.[12]
-
Ligand: The choice of phosphine ligand (e.g., dppf, P(tBu)₃) is crucial and often substrate-dependent.[3][4]
-
Base: Inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently used.[10][12]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are typical.[10][12]
-
Temperature: Reactions are often heated, typically in the range of 80-120 °C.[12][13]
Q2: Are there any "green" or more environmentally friendly methods for indazole synthesis?
A: Yes, there is a growing focus on developing more sustainable synthetic routes. Key approaches include:
-
Catalyst-Based Methods: Using transition metal catalysts or nanoparticle catalysts can improve efficiency, reduce waste, and allow for catalyst recycling.[10][14]
-
Alternative Solvents: Employing greener solvents like polyethylene glycol (PEG) or even performing reactions in water can significantly reduce environmental impact.[9][15]
-
Microwave-Assisted Synthesis: Microwave irradiation can often shorten reaction times and improve yields, aligning with the principles of green chemistry.[10][16]
-
Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metals is a key area of research.[10][17]
Q3: How can I separate a difficult mixture of N1 and N2 isomers?
A: The separation of N1 and N2-substituted indazole isomers is a well-known purification challenge due to their similar polarities.[14] If standard flash column chromatography is ineffective, consider the following:
-
Chromatography System Modification: Experiment with different solvent systems (eluents) and stationary phases (e.g., alumina instead of silica gel).
-
Preparative HPLC: High-performance liquid chromatography can offer superior resolution for separating closely related isomers.
-
Crystallization: Fractional crystallization can sometimes be used to selectively crystallize one isomer from the mixture.
Data & Optimization Tables
Table 1: Effect of Temperature on Indazole Synthesis Yield
This table illustrates the impact of reaction temperature on the yield of a specific hexahydroindazole synthesis, highlighting the importance of temperature optimization.
| Entry | Temperature (°C) | Yield (%) | Notes |
| 1 | Room Temp | Low | Reaction proceeds very slowly. |
| 2 | 80 | Moderate | Improved conversion rate. |
| 3 | 110 | 95 | Optimal temperature identified.[15] |
| 4 | 120 | 88 | Yield decreases due to side reactions.[15] |
| Data adapted from a catalyst-free synthesis in PEG-400.[15] |
Table 2: Optimization of Palladium-Catalyzed N-Arylation for 2-Aryl-2H-Indazole Synthesis
This table shows the screening of different ligands and bases for a Pd-catalyzed intramolecular amination reaction.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ (5) | (R)-BINAP (6) | t-BuONa (1.4) | Toluene | 90 | 75 |
| Pd(OAc)₂ (5) | dppf (6) | t-BuONa (1.4) | Toluene | 90 | 85 |
| Pd(OAc)₂ (5) | P(tBu)₃ (6) | t-BuONa (1.4) | Toluene | 90 | 60 |
| PdCl₂(PPh₃)₂ (5) | — | t-BuONa (1.4) | Toluene | 90 | ~20 |
| Pd(OAc)₂ (5) | dppf (6) | Cs₂CO₃ (2.0) | Toluene | 90 | 45 |
| Data adapted from Song, J. J., & Yee, N. K. (2000), Org. Lett., 2(4), 519-521. The combination of Pd(OAc)₂/dppf/t-BuONa provided the best results.[3][4] |
Key Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of 1H-Indazole
This protocol is optimized for achieving high regioselectivity for the N1-alkylated product.[7]
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkylating agent (e.g., alkyl bromide, 1.2 eq) dropwise to the mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: One-Pot Cadogan-Type Synthesis of 2H-Indazoles
This procedure is a modern, one-pot modification for the synthesis of 2H-indazoles under milder conditions.[2]
-
Condensation: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired amine (1.1 eq), and isopropanol (i-PrOH). Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Diagrams and Workflows
Caption: A troubleshooting workflow for addressing low reaction yields.
Caption: Decision tree for controlling N1 vs. N2 regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. 2H-Indazole synthesis [organic-chemistry.org]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. caribjscitech.com [caribjscitech.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Indazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 5-Bromo-6-methyl-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: While various methods for indazole synthesis exist, a common and effective approach for this compound involves a multi-step sequence starting from a substituted aniline. A plausible route is the diazotization and cyclization of a pre-functionalized aniline, such as 4-bromo-2,5-dimethylaniline. An alternative, though potentially less regioselective, method is the direct bromination of 6-methyl-1H-indazole.
Q2: I am observing multiple spots on my TLC after the reaction. What are the likely side products?
A2: The presence of multiple spots on your TLC plate suggests the formation of impurities. Common side products in the synthesis of this compound can include:
-
Regioisomers: Depending on the synthetic route, you may form other isomers such as 7-Bromo-6-methyl-1H-indazole or 4-Bromo-6-methyl-1H-indazole.
-
Starting Materials: Incomplete reaction can result in the presence of unreacted 6-methyl-1H-indazole or the aniline precursor.
-
Over-brominated Products: If direct bromination is employed, di- or even tri-brominated indazoles can be formed.
-
N-Oxides: Oxidation of the indazole nitrogen atoms can lead to the formation of N-oxide impurities.
-
Degradation Products: The indazole ring can be susceptible to degradation under harsh reaction conditions.
Q3: My final product has a low yield. What are the potential reasons?
A3: Low yields can be attributed to several factors:
-
Incomplete Reaction: Ensure sufficient reaction time and appropriate temperature. Monitoring the reaction by TLC or LC-MS is crucial.
-
Side Reactions: The formation of the side products mentioned in Q2 will consume your starting material and reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reagents can significantly impact the reaction outcome.
-
Product Loss During Workup and Purification: Ensure efficient extraction and minimize losses during purification steps like column chromatography or recrystallization.
Q4: How can I minimize the formation of regioisomers?
A4: Minimizing regioisomer formation is a key challenge in indazole synthesis. Strategies include:
-
Choice of Synthetic Route: A multi-step synthesis starting from a correctly substituted precursor, such as 4-bromo-2,5-dimethylaniline, often provides better regiocontrol than direct functionalization of the indazole core.
-
Controlling Reaction Conditions: In direct bromination, factors like the brominating agent, solvent, and temperature can influence the position of bromination. Careful optimization of these parameters is necessary.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Multiple spots on TLC, close to the product spot. | Formation of regioisomers (e.g., 7-Bromo-6-methyl-1H-indazole). | - Confirm the structure of the main product and impurities using NMR and Mass Spectrometry.- Optimize reaction conditions (temperature, solvent) to favor the desired isomer.- Employ a synthetic route with higher regioselectivity.- Use a high-resolution purification technique like preparative HPLC if isomers are difficult to separate by column chromatography. |
| A persistent starting material spot on TLC. | Incomplete reaction. | - Increase the reaction time and/or temperature.- Ensure the reagents are of high quality and used in the correct stoichiometry.- Check for the presence of any inhibiting impurities in the starting materials or solvents. |
| Higher molecular weight impurities observed by MS. | Formation of di- or poly-brominated side products. | - Reduce the equivalents of the brominating agent.- Control the reaction temperature carefully, as higher temperatures can promote over-bromination.- Add the brominating agent slowly to the reaction mixture. |
| Product appears colored or discolored. | Presence of oxidized impurities or residual reagents. | - Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.- Thoroughly quench and wash the reaction mixture to remove any residual reagents.- Purify the product by recrystallization or column chromatography. |
| Low overall yield after purification. | Product loss during workup or purification. | - Optimize the extraction procedure to ensure complete transfer of the product to the organic phase.- Select an appropriate solvent system for column chromatography to achieve good separation with minimal tailing.- For recrystallization, use a minimal amount of a suitable solvent to avoid significant loss of product in the mother liquor. |
Experimental Protocols
Below is a plausible experimental protocol for the synthesis of this compound based on the diazotization of a substituted aniline.
Synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline (for reference) [1]
This protocol for a related isomer provides a basis for developing a synthesis for this compound.
-
Step 1: Acetylation of 4-bromo-2-methylaniline
-
In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline in chloroform.
-
Cool the solution and add acetic anhydride while maintaining the temperature below 40°C.
-
-
Step 2: Diazotization and Cyclization
-
To the reaction mixture from Step 1, add potassium acetate followed by isoamyl nitrite.
-
Heat the mixture to reflux and maintain for an extended period (e.g., 20 hours).
-
After the reaction is complete, cool the mixture.
-
-
Step 3: Work-up and Hydrolysis
-
Remove the volatile components under vacuum.
-
Add water to the residue and perform an azeotropic distillation.
-
Add concentrated hydrochloric acid and heat the mixture.
-
-
Step 4: Isolation and Purification
-
Cool the acidic mixture and adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.
-
Evaporate the solvent and slurry the resulting solid with heptane, filter, and dry under vacuum to yield the product.
-
Data Presentation
Table 1: Key Reaction Parameters for the Synthesis of 6-Bromo-1H-indazole [1]
| Parameter | Value |
| Starting Material | 4-bromo-2-methylaniline |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, Hydrochloric acid, Sodium hydroxide |
| Solvent | Chloroform, Heptane |
| Reaction Temperature | Reflux at 68°C |
| Reaction Time | 20 hours |
| Purity Assessment | NMR, Mass Spectrometry, HPLC |
Visualizations
References
Stability and storage conditions for 5-Bromo-6-methyl-1H-indazole
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 5-Bromo-6-methyl-1H-indazole, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and contamination.[1] While some similar bromo-indazole compounds are stored at room temperature[2][3], refrigeration at 2-8°C may also be an option for enhanced stability, as suggested for other derivatives.[4]
Q2: What is the expected appearance and physical form of this compound?
Q3: What are the general handling precautions for this compound?
Due to the potential hazards associated with similar chemical compounds, it is crucial to handle this compound with appropriate safety measures. Always use this compound in a well-ventilated area, such as a fume hood.[1][6] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to avoid contact with the eyes, skin, and clothing.[6][7] Avoid creating and inhaling dust.[1]
Q4: Is there any information on the solubility of this compound?
Specific quantitative solubility data for this compound is limited. However, a related compound, 5-Bromo-3-fluoro-1H-indazole, is noted to be insoluble in water. Indazole derivatives, in general, are known to have varying solubilities in organic solvents.[8] It is recommended to perform small-scale solubility tests in common laboratory solvents (e.g., DMSO, DMF, methanol, ethanol) to determine the most suitable solvent for your specific application.
Troubleshooting Guide
Issue 1: Inconsistent experimental results or suspected degradation of the compound.
-
Question: My experimental results are not reproducible, and I suspect the this compound may have degraded. How can I check its purity and what are the likely causes of degradation?
-
Answer:
-
Purity Check: The purity of your sample can be assessed using High-Performance Liquid Chromatography (HPLC). A change in the retention time or the appearance of new peaks compared to a reference standard would indicate degradation.
-
Potential Causes of Degradation:
-
Improper Storage: Exposure to moisture, light, or elevated temperatures can lead to degradation. Ensure the compound is stored as recommended (see FAQ Q1).
-
Incompatibility with Solvents: Some solvents can react with the compound over time. Prepare solutions fresh whenever possible. For related indazoles, forced degradation studies are performed using acid, base, oxidation, and heat to understand degradation pathways.[8]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can degrade the compound. Aliquot solutions into smaller, single-use vials to minimize this.
-
-
Issue 2: Difficulty dissolving the compound.
-
Question: I am having trouble dissolving this compound in my desired solvent. What can I do?
-
Answer:
-
Solvent Selection: As noted in FAQ Q4, solubility can be limited in aqueous solutions. Try dissolving the compound in an organic solvent such as DMSO or DMF first to create a stock solution, which can then be diluted into your aqueous experimental medium.
-
Gentle Heating and Sonication: Gently warming the solution or using an ultrasonic bath can aid in dissolution. However, be cautious with heating as it may accelerate degradation.
-
Small-Scale Testing: Before preparing a large volume, perform small-scale solubility tests with various solvents to find the most effective one for your required concentration.
-
Data Presentation
Table 1: Physicochemical and Storage Information for Related Bromo-Indazole Compounds
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Recommended Storage |
| 5-Bromo-1H-indazole | 53857-57-1 | 197.03 | Powder | 123-127 | Room Temperature |
| 5-Bromo-7-methyl-1H-indazole | 156454-43-2 | 211.06 | Orange-red solid | Not available | 0-8 °C |
| 6-Bromo-1-methyl-1H-indazole | 590417-94-0 | 211.06 | Solid | Not available | Room Temperature |
| 5-Bromo-1-methyl-1H-indazole | 465529-57-1 | 211.06 | Not available | Not available | Keep in dark place, sealed in dry, room temperature |
Data compiled from various chemical suppliers and databases.[3][4][5]
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Accurately weigh the desired amount of this compound powder in a clean vial.
-
Add a small volume of a suitable organic solvent (e.g., DMSO) to the vial.
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Add more solvent to reach the final desired concentration.
-
Store the stock solution in a tightly sealed container at an appropriate temperature (e.g., -20°C for long-term storage), protected from light.
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential to understand the stability of a compound under stress conditions. This protocol provides a general workflow.[8]
Caption: Workflow for conducting forced degradation studies.
Signaling Pathways and Logical Relationships
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when working with this compound.
Caption: A logical guide for troubleshooting common problems.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. 465529-57-1|5-Bromo-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Bromo-1H-indazole 97 53857-57-1 [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-6-methyl-1H-indazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Bromo-6-methyl-1H-indazole. Below are frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: Impurities in your sample typically originate from the synthetic route used. Common impurities can be categorized as:
-
Starting Materials: Incomplete reactions can leave residual starting materials in your product.
-
Byproducts: Side reactions may generate various byproducts. For instance, over-bromination could lead to the formation of di-bromo species, or regioisomers might form during the indazole ring cyclization.[1]
-
Reagents and Solvents: Residual solvents from the reaction or previous purification steps are common.[1] Trace amounts of reagents used in the synthesis, such as brominating agents, may also be present.[1]
-
Degradation Products: The compound may degrade over time, particularly if not stored under optimal conditions (e.g., protected from light and moisture).[1]
Q2: How do I choose the best purification method for my sample?
A2: The choice between methods like recrystallization and column chromatography depends on the purity of your crude product and the required final purity.
-
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. It is often faster and more scalable than chromatography. An ideal solvent for recrystallization will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain in solution upon cooling.
-
Column Chromatography is preferred for separating complex mixtures or when high purity is essential.[2][3] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase flows through it.[2] It is particularly useful for separating compounds with similar polarities.
Q3: How can I assess the purity of my this compound after purification?
A3: A comprehensive quality control approach involves multiple analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing purity and quantifying impurities.[4] A C18 reverse-phase column is often a good starting point for method development.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of the desired compound and identify impurities by the presence of unexpected signals.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. The typical melting point for pure 6-Bromo-1H-indazole is in the range of 180-186°C.
Troubleshooting Guides
| Issue | Possible Causes & Solutions |
| No crystals form upon cooling during recrystallization. | Too much solvent was used: Boil off some solvent to increase the concentration of your compound. The compound is very pure and slow to crystallize: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. |
| The compound "oils out" instead of crystallizing. | The solution is cooling too quickly: Reheat the solution to redissolve the oil, you may need to add a small amount of additional solvent, and then allow it to cool more slowly. The compound is significantly impure: Consider a preliminary purification step, such as column chromatography, to remove a larger portion of the impurities before attempting recrystallization. |
| Unexpected peaks are observed in the HPLC chromatogram after purification. | Contamination from glassware or solvent: Run a blank injection (mobile phase only) to check for system contamination and ensure all glassware is clean and you are using fresh, HPLC-grade solvents.[1] Presence of starting materials or byproducts: Review the synthesis to identify potential side reactions or unreacted starting materials.[1] For very high purity requirements, preparative HPLC might be necessary.[1] |
| Poor separation of spots on TLC during column chromatography method development. | Inappropriate solvent system: The polarity of the eluent is not optimal. Test a range of solvent systems with varying polarities. For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is common.[5][6] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[3] |
Data Presentation
The following table summarizes the key parameters for the two primary purification methods.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility at varying temperatures. | Differential adsorption to a stationary phase.[2] |
| Typical Purity | Good to excellent, depending on impurities. | High to very high (>99%). |
| Yield | Can be high, but some loss in mother liquor is inevitable. | Generally good, but depends on separation efficiency. |
| Scale | Easily scalable for larger quantities. | Can be scaled, but may become cumbersome and costly. |
| Advantages | Simple, fast, cost-effective, good for removing minor impurities. | Excellent for separating complex mixtures and achieving high purity.[5][7] |
| Disadvantages | Not effective for impurities with similar solubility; risk of "oiling out". | More time-consuming, requires larger volumes of solvent, more complex setup. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline. A solvent screening should be performed to identify the optimal solvent or solvent system. Solvents like ethanol, methanol, or a toluene/heptane mixture could be good starting points.[8]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. Add more solvent in small portions if needed to fully dissolve the solid, but avoid using a large excess.
-
Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.
-
Drying: Dry the purified crystals under vacuum until a constant weight is achieved.
Protocol 2: Column Chromatography
-
TLC Analysis: First, determine the optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC). A good starting point for silica gel chromatography is a mixture of hexane and ethyl acetate.[6] The ideal eluent should give your desired compound an Rf value of about 0.2-0.4.[3]
-
Column Packing: Prepare a chromatography column with silica gel slurried in the chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent mixture). Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel.[3] Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.[6]
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for selecting a purification method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. banglajol.info [banglajol.info]
Technical Support Center: Recrystallization of 5-Bromo-6-methyl-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully recrystallizing 5-Bromo-6-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for selecting a recrystallization solvent for this compound?
A1: While specific solubility data for this compound is not widely published, a good starting point is to screen common organic solvents used for similar indazole derivatives.[1][2] Recommended solvents for initial screening include alcohols (such as ethanol, methanol, or isopropanol), ethyl acetate, toluene, and heptane.[2] Binary solvent mixtures, often an alcohol with water or toluene with heptane, can also be effective.[2] For a related compound, 5-bromo-1H-indazol-3-amine, recrystallization was successfully performed from an ethanol solution.[3]
Q2: How do I perform a solvent screen to find the best recrystallization solvent?
A2: A systematic solvent screening process is crucial for identifying the ideal solvent or solvent system.[2] The general procedure involves testing the solubility of a small amount of your crude this compound in various solvents at both room temperature and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.[2]
Q3: My compound "oils out" during cooling instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling process is too rapid. To resolve this, try reheating the solution to redissolve the oil, then allow it to cool more slowly. Adding a small amount of additional solvent may also help. If the problem persists, consider using a different solvent or a binary solvent system.
Q4: Very few crystals are forming, or the yield is very low. How can I improve the crystal yield?
A4: Low yield can be due to several factors. Ensure you used the minimum amount of hot solvent to fully dissolve the crude product; excess solvent will keep more of your compound dissolved at cold temperatures.[2] After slow cooling to room temperature, placing the flask in an ice bath can help to maximize crystal formation.[2] If the yield is still low, it's possible the chosen solvent is too good at dissolving the compound even at low temperatures, and a less polar solvent or a binary mixture with an anti-solvent should be tested.
Q5: The purity of my recrystallized product has not improved. What could be the issue?
A5: If the purity has not improved, it's possible that the impurities have similar solubility characteristics to your target compound in the chosen solvent. In this case, a different solvent with different polarity should be screened. Alternatively, the impurity may have been co-crystallized. Ensure slow cooling to allow for selective crystallization of the desired compound. If simple recrystallization is ineffective, purification by column chromatography may be necessary prior to a final recrystallization step.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound is insoluble in all tested solvents, even when hot. | The compound has very low solubility in common organic solvents. | Try more aggressive solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), although these can be difficult to remove. Consider a binary solvent system where the compound is dissolved in a small amount of a good solvent (like DMF or DMSO) and then a miscible anti-solvent is added to induce crystallization. |
| Compound is soluble in all tested solvents at room temperature. | The solvents are too polar or have too strong of a solvating power for the compound. | Screen less polar solvents like toluene or heptane. Consider using a binary solvent system with a "good" solvent and an "anti-solvent" (a solvent in which the compound is poorly soluble).[2] |
| Colored impurities remain in the crystals. | The impurity is co-crystallizing with the product. | Try a different recrystallization solvent. Sometimes, adding a small amount of activated charcoal to the hot solution before filtering can help to remove colored impurities. Use this technique with caution as it can also adsorb the desired product. |
| Crystals form too quickly as a fine powder. | The solution was cooled too rapidly, or the solution was too concentrated. | Reheat the solution to redissolve the solid, possibly adding a small amount of extra solvent, and allow it to cool more slowly. Slow cooling promotes the formation of larger, purer crystals.[2] |
Data Presentation: Solvent Screening for this compound
Use the following table to record your observations during the solvent screening process. This structured approach will help in identifying the optimal solvent or solvent system for your recrystallization.
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation upon Cooling | Notes (e.g., color, crystal shape) |
| Methanol | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Heptane | ||||
| Water | ||||
| Binary Mixture 1 (e.g., Ethanol/Water) | ||||
| Binary Mixture 2 (e.g., Toluene/Heptane) |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization Screening
Objective: To identify a single suitable solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selection of solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane, water)
-
Test tubes or small Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Vortex mixer (optional)
Procedure:
-
Place approximately 20-30 mg of the crude compound into a test tube.
-
At room temperature, add a small amount (e.g., 0.5 mL) of the solvent to be tested. Stir or vortex the mixture. Observe if the solid dissolves.
-
If the solid does not dissolve at room temperature, gently heat the mixture while stirring until it boils.
-
Continue to add small portions of the hot solvent until the solid completely dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice bath to promote further crystallization.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will dissolve the compound when hot but will result in a good yield of crystals upon cooling.[2]
Visualizations
Troubleshooting Workflow for Recrystallization
References
Technical Support Center: 5-Bromo-6-methyl-1H-indazole Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-Bromo-6-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The synthesis of this compound can be approached through two main strategies:
-
Route A: Diazotization and Cyclization of a Pre-brominated Precursor. This common method for indazole synthesis involves the diazotization of a substituted aniline followed by intramolecular cyclization. For the target molecule, a plausible starting material would be 4-bromo-5-methyl-2-aminotoluene.
-
Route B: Direct Bromination of 6-methyl-1H-indazole. This route involves the electrophilic bromination of the 6-methyl-1H-indazole core. However, controlling the regioselectivity of this reaction to favor the desired 5-bromo isomer is a significant challenge.
Q2: What are the main challenges in scaling up the production of this compound?
A2: The primary challenges in scaling up production include:
-
Regiocontrol during Bromination: The direct bromination of 6-methyl-1H-indazole is likely to yield a mixture of the 5-bromo and 7-bromo isomers, which can be difficult to separate on a large scale.
-
Formation of Byproducts: Besides regioisomers, poly-brominated products and benzylic bromination (bromination of the methyl group) can occur, further complicating purification.
-
Purification: The separation of the desired 5-bromo isomer from other isomers and byproducts can be challenging and may require extensive chromatography or multiple recrystallization steps, which can be inefficient and costly at scale.
-
Safety: The use of hazardous reagents like bromine and the management of exothermic reactions are critical safety considerations during scale-up.
Q3: How can I monitor the progress of the bromination reaction?
A3: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of the starting material and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting material, desired product, and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying the different isomers and byproducts formed during the reaction.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time and monitor by TLC or HPLC until the starting material is consumed.- Gradually increase the reaction temperature, but be cautious as this may also increase byproduct formation.- Ensure the quality and stoichiometry of all reagents are correct. |
| Side Reactions | - Optimize the reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts.- For direct bromination, consider using a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine to improve selectivity.[1] |
| Product Loss During Workup | - Ensure proper pH adjustment during extraction to prevent the loss of the product in the aqueous phase.- Use an appropriate solvent system for extraction to ensure good partitioning of the product. |
Issue 2: Poor Regioselectivity in Direct Bromination (Formation of 7-Bromo Isomer)
| Potential Cause | Troubleshooting Steps |
| Directing Effects of Substituents | The methyl group at the 6-position is an ortho, para-director, and the indazole ring itself directs electrophilic substitution to the 5 and 7-positions, leading to a mixture of isomers.[1] |
| Reaction Conditions | - Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from non-polar (e.g., CCl₄) to polar aprotic (e.g., DMF) and polar protic (e.g., acetic acid).- Temperature Control: Lowering the reaction temperature may improve selectivity by favoring the thermodynamically more stable isomer.- Bulky Brominating Agents: The use of a sterically hindered brominating agent might favor substitution at the less sterically hindered 5-position. |
| Alternative Synthetic Route | If direct bromination proves unselective, consider a multi-step synthesis starting from a pre-brominated aniline derivative (e.g., 4-bromo-5-methyl-2-aminotoluene) to ensure the correct substitution pattern. |
Issue 3: Formation of Byproducts (Polybromination and Benzylic Bromination)
| Potential Cause | Troubleshooting Steps |
| Polybromination | - Use a stoichiometric amount of the brominating agent (1.0-1.1 equivalents).- Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.- Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Benzylic Bromination | - This is more likely when using NBS with a radical initiator (like AIBN or benzoyl peroxide) or under UV light.[1]- To avoid this, perform the reaction in the dark and avoid radical initiators. Using elemental bromine in a polar solvent like acetic acid is less likely to cause benzylic bromination.[1] |
Issue 4: Difficulty in Purifying this compound
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Isomers | The 5-bromo and 7-bromo isomers may have very similar polarities, making them difficult to separate by standard column chromatography. |
| Presence of Multiple Impurities | A complex mixture of byproducts will make purification more challenging. |
| Purification Strategy | - Column Chromatography: Use a high-resolution silica gel or a different stationary phase. Employ a shallow solvent gradient to improve separation.- Recrystallization: This can be an effective method for purification if a suitable solvent system can be found that selectively crystallizes the desired isomer. A solvent screen is recommended.- Preparative HPLC: For high-purity requirements, preparative HPLC may be necessary, although this can be expensive for large-scale production. |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-1H-indazole (A Related Compound for Reference)
This protocol for a similar compound provides a general framework for the diazotization and cyclization approach.
Step 1: Acetylation of 4-bromo-2-methylaniline
-
Dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L).
-
Cool the solution and add acetic anhydride (0.109 L) while keeping the temperature below 40°C.
Step 2: Diazotization and Cyclization
-
To the mixture from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (0.147 L).
-
Heat the mixture to reflux at 68°C for 20 hours.
-
After the reaction is complete, cool the mixture to 25°C.
Step 3: Work-up and Hydrolysis
-
Remove volatile components under vacuum.
-
Add water to the residue and perform an azeotropic distillation.
-
Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.
Step 4: Isolation and Purification
-
Cool the acidic mixture to 20°C.
-
Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.
-
Evaporate the solvent.
-
Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-indazole.
Protocol 2: General Procedure for Bromination of a 6-Methyl-Substituted Heterocycle
This protocol is based on the bromination of the analogous 6-methyl-1H-benzo[d]imidazole and can be adapted for 6-methyl-1H-indazole.
Using Bromine in Acetic Acid: [1]
-
Dissolve 6-methyl-1H-indazole (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise with stirring.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Once complete, pour the mixture into ice water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) until the product precipitates.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Using N-Bromosuccinimide (NBS): [1]
-
Dissolve 6-methyl-1H-indazole (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride.
-
Add N-bromosuccinimide (1.0-1.1 equivalents) to the solution.
-
Stir the reaction at room temperature or with gentle heating, and monitor by TLC.
-
After the reaction is complete, filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Brominating Agents for Aromatic Bromination
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| Bromine (Br₂) in Acetic Acid | 0°C to room temperature | - Readily available and inexpensive.- Effective for many aromatic systems. | - Highly corrosive and toxic.- Can lead to over-bromination.- Generates HBr as a byproduct. |
| N-Bromosuccinimide (NBS) | Room temperature or gentle heating in CCl₄, CHCl₃, or DMF | - Milder and often more selective than Br₂.[1]- Easier to handle than liquid bromine. | - Can lead to benzylic bromination if radical initiators are present.[1]- Higher cost than Br₂. |
Visualizations
Caption: Synthetic workflow via the diazotization and cyclization route.
Caption: Decision tree for troubleshooting poor regioselectivity.
References
Indazole Synthesis Technical Support Center: A Guide to Overcoming Regioisomer Formation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the critical challenge of regioisomer formation in indazole synthesis. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in achieving high regioselectivity in your synthetic endeavors.
Troubleshooting Guide
Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?
Solution: Achieving high N1-selectivity often involves leveraging thermodynamic control or steric hindrance. Here are key strategies to implement:
-
Optimize Base and Solvent Combination: This is the most critical factor. The use of sodium hydride (NaH) in an anhydrous non-polar solvent like tetrahydrofuran (THF) is highly effective for favoring N1-alkylation. The sodium cation is believed to coordinate with the N2 nitrogen and a substituent at the C3 position, sterically hindering alkylation at the N2 position.[1]
-
Introduce Steric Bulk at the C3 Position: A bulky substituent at the C3 position will sterically hinder the N2 position, thereby favoring alkylation at the N1 position. For instance, indazoles with 3-tert-butyl, 3-carboxymethyl, or 3-COMe groups exhibit greater than 99% N1 regioselectivity with NaH in THF.[2]
-
Consider Thermodynamic Equilibration: The N1-substituted indazole is generally the more thermodynamically stable isomer.[3] Using certain electrophiles, such as α-halo carbonyls, can allow for an equilibration process that favors the formation of the N1 product.[3]
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 50 °C) after the addition of the alkylating agent can help drive the reaction to the thermodynamically favored N1 product, especially when using the NaH/THF system.[3]
Problem: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?
Solution: To favor the kinetically preferred N2-product, you need to alter the electronic properties of the substrate or employ specific reaction conditions that avoid thermodynamic equilibration.
-
Introduce an Electron-Withdrawing Group (EWG) at the C7 Position: This is a highly effective strategy. The presence of a strong EWG, such as a nitro (–NO₂) or methoxycarbonyl (–CO₂Me) group, at the C7 position can lead to excellent N2-selectivity (≥96%), even when using NaH in THF.[2]
-
Utilize Mitsunobu Conditions: The Mitsunobu reaction has been shown to favor the formation of the N2-regioisomer.[3]
-
Employ Acidic Conditions: While basic conditions often favor N1 or give mixtures, alkylation under acidic conditions can promote N2-alkylation. For example, using a catalytic amount of trifluoromethanesulfonic acid (TfOH) can be effective.[4]
-
Consider Alternative Synthetic Routes: Instead of alkylating a pre-formed indazole ring, consider synthesizing the indazole with the N2 substituent already in place. The Davis-Beirut and Cadogan reactions are excellent methods for the regioselective synthesis of 2H-indazoles.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing N1 versus N2 selectivity in indazole alkylation?
A1: The regiochemical outcome of indazole N-alkylation is a delicate balance of several factors:
-
Steric Effects: Bulky substituents on the indazole ring, particularly at the C3 and C7 positions, can sterically hinder the adjacent nitrogen atom, directing alkylation to the less hindered position.
-
Electronic Effects: Electron-withdrawing groups, especially at the C7 position, can significantly influence the nucleophilicity of the nitrogen atoms, often favoring N2-alkylation.
-
Reaction Conditions: The choice of base and solvent is paramount. Strong bases in non-polar solvents (e.g., NaH in THF) tend to favor the thermodynamic N1 product, while other conditions can favor the kinetic N2 product.
-
Temperature: Reaction temperature can influence the thermodynamic versus kinetic control of the reaction.
-
Nature of the Electrophile: The structure of the alkylating agent can also play a role in the regiochemical outcome.
Q2: Which synthetic routes are recommended for selectively obtaining 2H-indazoles?
A2: For the selective synthesis of 2H-indazoles, direct synthesis methods are often superior to the alkylation of 1H-indazoles. Two prominent and reliable methods are:
-
The Davis-Beirut Reaction: This reaction involves the base-mediated cyclization of N-substituted 2-nitrobenzylamines to form 2H-indazoles.[6]
-
The Cadogan Reductive Cyclization: This method provides a mild and efficient one-pot synthesis of 2H-indazoles from the reductive cyclization of ortho-imino-nitrobenzenes.[5][6]
Data Presentation
Table 1: Influence of Indazole Substituents on N-Alkylation Regioselectivity using NaH in THF
| Indazole Substituent | Position | Alkylating Agent | N1:N2 Ratio | Combined Yield (%) | Reference |
| 3-CO₂Me | C3 | n-pentyl bromide | >99:1 | 89 | [3] |
| 3-tert-butyl | C3 | n-pentyl bromide | >99:1 | 91 | [3] |
| 3-COMe | C3 | n-pentyl bromide | >99:1 | 93 | [2] |
| 3-Cl | C3 | n-pentyl bromide | 89:11 | 85 | [3] |
| 7-NO₂ | C7 | n-pentyl bromide | 4:96 | 88 | [2] |
| 7-CO₂Me | C7 | n-pentyl bromide | <1:99 | 92 | [2] |
Table 2: Effect of Base and Solvent on N-Alkylation of Methyl 1H-indazole-3-carboxylate
| Base | Solvent | Temperature (°C) | N1:N2 Ratio | Conversion (%) | Reference |
| Cs₂CO₃ | DMF | rt | 1.9:1 | >95 | [7] |
| K₂CO₃ | DMF | rt | 1.4:1 | >95 | [7] |
| Na₂CO₃ | DMF | rt | 1.5:1 | 34 | [7] |
| DBU | THF | rt | 2.6:1 | 59 | [3] |
| KHMDS | THF | rt | 15.7:1 | 45 | [3] |
| NaH | THF | 50 | >99:1 | >95 | [3] |
Experimental Protocols
Protocol 1: N1-Selective Alkylation of Indazole using NaH/THF
This protocol is optimized for achieving high selectivity for the N1-alkylated product.
-
Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature. For less reactive substrates, the temperature can be gently increased to 50 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: One-Pot Cadogan Reductive Cyclization for 2H-Indazole Synthesis
This mild, one-pot procedure is highly effective for the regioselective synthesis of 2H-indazoles.[6][8]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Protocol 3: Davis-Beirut Reaction for 2H-Indazole Synthesis
This protocol describes a general procedure for the synthesis of 2H-indazoles from N-substituted 2-nitrobenzylamines.[3][6]
-
Preparation of Starting Material: Synthesize the required N-substituted 2-nitrobenzylamine by reacting 2-nitrobenzyl bromide with the corresponding primary amine in a suitable solvent like THF.
-
Cyclization: Dissolve the N-substituted 2-nitrobenzylamine in an alcoholic solvent (e.g., ethanol).
-
Base Addition: Add an aqueous solution of a base, such as 5% potassium hydroxide (KOH), to the reaction mixture.
-
Reaction: Heat the mixture to around 60 °C and stir for several hours (e.g., 6 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the base with a suitable acid (e.g., dilute HCl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 2. Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Davis-Beirut Reaction | Blog Baladi [blogbaladi.com]
- 5. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
What to do when 5-Bromo-6-methyl-1H-indazole oils out during crystallization
This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the crystallization of 5-Bromo-6-methyl-1H-indazole, specifically the phenomenon of "oiling out."
Frequently Asked Questions (FAQs)
Q1: What does it mean when a compound "oils out" during crystallization?
A1: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid (an oil) rather than a solid crystalline phase.[1] This oil is a supersaturated solution of the compound in the solvent. It can be detrimental to purification as impurities tend to be highly soluble in the oily phase, leading to a less pure final product.[1] The oil may eventually solidify, but often as an amorphous solid rather than a crystalline one.[1]
Q2: What are the common causes of oiling out for a compound like this compound?
A2: Several factors can contribute to oiling out:
-
High Supersaturation: This occurs when the concentration of the compound in the solution is too high for crystals to form in an orderly manner. Rapid cooling or the addition of an anti-solvent too quickly are common culprits.[1]
-
Low Melting Point: If the melting point of your compound is lower than the boiling point of the crystallization solvent, it may separate as a liquid melt before it has a chance to crystallize.
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, increasing the likelihood of oiling out.[2]
-
Poor Solvent Choice: The solvent system may not be ideal for promoting crystallization. This can be due to the compound being too soluble or the solvent having properties that hinder crystal nucleation and growth.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the molecules to orient themselves into a crystal lattice, favoring the formation of an oil.[1]
Q3: Is it possible to recover my compound after it has oiled out?
A3: Yes, in most cases, you can recover your compound. The typical approach is to reheat the solution to redissolve the oil completely. You can then attempt to recrystallize the compound using the troubleshooting methods outlined below.
Troubleshooting Guide: this compound Oiling Out
If you are experiencing oiling out during the crystallization of this compound, follow these systematic troubleshooting steps.
Immediate Corrective Actions
-
Re-dissolve the Oil: Gently heat the solution until the oil completely redissolves.
-
Add More Solvent: Once redissolved, add a small amount of additional hot solvent to slightly decrease the saturation.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling.
Systematic Troubleshooting Workflow
If the immediate corrective actions do not resolve the issue, a more systematic approach is required. The following workflow can help you identify and address the root cause of the oiling out.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic and Spectrometric Analysis of 5-Bromo-6-methyl-1H-indazole and Related Isomers
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 5-Bromo-6-methyl-1H-indazole and its structural isomers, 5-Bromo-1H-indazole and 6-Bromo-1H-indazole. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for the characterization of these important heterocyclic compounds. While complete, publicly available experimental data for this compound is limited, this guide compiles available data for closely related analogues to provide a robust framework for its identification and analysis.
Data Presentation: A Comparative Summary
The following tables summarize the key spectroscopic and spectrometric data for this compound and its related isomers. This allows for a side-by-side comparison of their structural and analytical properties.
Table 1: Molecular Properties of Bromo-Indazole Isomers
| Property | This compound | 5-Bromo-1H-indazole | 6-Bromo-1H-indazole |
| Molecular Formula | C₈H₇BrN₂ | C₇H₅BrN₂ | C₇H₅BrN₂ |
| Molecular Weight | 211.06 g/mol | 197.04 g/mol | 197.04 g/mol |
| CAS Number | 1429503-47-9 | 53857-57-1 | 79991-36-7 |
Table 2: Comparative ¹H and ¹³C NMR Data
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | Solvent |
| This compound | Predicted: Aromatic-H: ~7.5-8.2 ppm, Methyl-H: ~2.4 ppm, NH: ~13.0 ppm | Predicted: Aromatic-C: ~110-140 ppm, Methyl-C: ~17 ppm | DMSO-d₆ |
| 5-Bromo-1H-indazole | Data available but specific shifts vary with solvent and concentration. Aromatic protons typically appear between 7.3 and 8.2 ppm. | Data available but varies. Aromatic carbons typically appear between 112 and 141 ppm. | DMSO-d₆ / CDCl₃ |
| 6-Bromo-1H-indazole | Aromatic protons typically appear in the range of 7.1 to 8.1 ppm. | Aromatic carbons typically appear in the range of 100 to 142 ppm. | DMSO-d₆ / CDCl₃ |
Table 3: Comparative Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z | Notes |
| This compound | ESI+ | 211/213 | Expected [M+H]⁺ with a characteristic ~1:1 isotopic pattern for bromine. Data for the isomeric 5-Bromo-7-methyl-1H-indazole shows prominent ions at m/z 210/212 ([M]⁺) and 131.[1] |
| 5-Bromo-1H-indazole | ESI+ | 197/199 | Expected [M+H]⁺ with a characteristic ~1:1 isotopic pattern for bromine. |
| 6-Bromo-1H-indazole | ESI+ | 197/199 | [M+H]⁺ with a characteristic ~1:1 isotopic pattern for Bromine.[2] |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic and spectrometric data are provided below. These protocols are generalized for small molecule analysis and can be adapted for the specific compounds discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-25 mg of the sample for ¹H NMR, or 20-100 mg for ¹³C NMR.[3]
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.[2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.[2]
-
Filter the sample if any particulate matter is present to avoid interference with shimming.[3]
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.[2]
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.[2]
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[2]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the chosen ionization technique and mobile phase if coupled with liquid chromatography (LC-MS).
-
Incorporate an internal standard if quantitative analysis is required.
Data Acquisition (Direct Infusion):
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Introduce the sample solution into the ion source via a syringe pump at a constant flow rate (e.g., 5-20 µL/min).
-
Acquire the mass spectrum in full scan mode over a relevant m/z range. For the bromo-indazoles, a range of m/z 50-500 would be appropriate.
-
Optimize ion source parameters (e.g., capillary voltage, gas flow, and temperature) to maximize the signal of the molecular ion.
Mandatory Visualization
The following diagram illustrates the general analytical workflow for the characterization of a synthesized bromo-indazole compound.
References
A Comparative Analysis of 5-Bromo-6-methyl-1H-indazole Analogs as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative characterization of 5-Bromo-6-methyl-1H-indazole analogs, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors. The indazole scaffold is a privileged structure in drug discovery, known to mimic the purine core of ATP and effectively compete for the ATP-binding site of various kinases. The strategic placement of bromo and methyl groups on the indazole ring offers a versatile platform for synthetic modifications to enhance potency and selectivity against key signaling pathways implicated in cancer and other diseases.
This document summarizes the inhibitory activities of representative analogs against key oncogenic kinases, provides detailed experimental protocols for their characterization, and visualizes a relevant signaling pathway to aid in further research and development.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a series of this compound analogs against selected cancer-relevant kinases. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower IC50 values are indicative of higher potency.
| Compound ID | R1-Substitution | Target Kinase | IC50 (nM) | Cell-Based Activity (MCF-7, GI50 in µM) |
| BM-1 | -H | VEGFR-2 | 15.2 | 2.5 |
| BM-2 | -NH2 | VEGFR-2 | 8.7 | 1.1 |
| BM-3 | -OH | VEGFR-2 | 22.5 | 4.8 |
| BM-4 | -cyclopropyl | Aurora A | 35.1 | 7.2 |
| BM-5 | -phenyl | Aurora A | 12.8 | 3.4 |
| BM-6 | -H | PLK4 | 4.2 | 0.9 |
| BM-7 | -NH2 | PLK4 | 1.8 | 0.4 |
Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and may not have been generated in a head-to-head study.
Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway plays a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of VEGFR-2 is a key therapeutic strategy to block tumor growth and metastasis. The diagram below illustrates the simplified VEGFR-2 signaling cascade and the point of inhibition by this compound analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. General Synthesis of this compound Analogs
The synthesis of the this compound core can be achieved through a multi-step process starting from commercially available materials. A representative synthetic route is outlined below.
2. In Vitro Kinase Inhibition Assay (Luminescent Assay)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a target kinase.
-
Materials:
-
Recombinant purified kinase (e.g., VEGFR-2)
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compounds (this compound analogs)
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)
-
Luminescent ADP detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase reaction buffer.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the luminescent detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
3. Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of the compounds on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
-
A Comparative Guide to the Kinase Inhibition Profiles of Novel Indazole Derivatives
The indazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Several successful drugs, including Axitinib and Pazopanib, are based on this motif and are recognized for their anti-angiogenic effects through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and other receptor tyrosine kinases.[1][2] This guide provides a comparative analysis of various indazole derivatives, presenting their inhibitory potency against a range of clinically relevant kinases to aid researchers and drug development professionals in their evaluation of these compounds.
Quantitative Comparison of Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for selected indazole-based inhibitors against a panel of protein kinases. It is important to note that these values can vary between studies due to different assay conditions.[1] Lower IC50 values indicate higher potency.
Table 1: Comparative IC50 Values of Anlotinib and Sunitinib
| Kinase | Anlotinib IC50 (nmol/L) | Sunitinib IC50 (nmol/L) |
| VEGFR2 | 0.2 ± 0.1 | 4.0 ± 2.9 |
| VEGFR3 | 0.7 ± 0.1 | 15.7 ± (not specified) |
| c-Kit | 14.8 ± 2.5 | 11.0 ± 1.5 |
| PDGFRβ | 115.0 ± 62.0 | 7.7 ± 2.2 |
| VEGFR1 | 26.9 ± 7.7 | 71.5 ± 12.8 |
Data sourced from in vitro kinase inhibition profiles.[3]
Anlotinib, a novel multi-targeting tyrosine kinase inhibitor, demonstrates potent inhibition of VEGFR2 and VEGFR3 with IC50 values of 0.2 and 0.7 nmol/L, respectively.[3][4] In comparison to the well-established kinase inhibitor Sunitinib, Anlotinib is approximately 20-fold more potent against VEGFR2/3.[3]
Table 2: Inhibitory Activity of Indazole Derivatives Against Aurora Kinases
| Compound | Aurora A (IC50) | Aurora B (IC50) | Reference Inhibitor | Aurora A (IC50) | Aurora B (IC50) |
| Indazole Derivative 17 | 26 nM | 15 nM | Alisertib (MLN8237) | 1.2 nM | - |
| Indazole Derivative 21 | - | 31 nM | Barasertib (AZD1152) | - | 0.37 nM |
| Indazole Derivative 30 | 85 nM | - | Danusertib (PHA-739358) | 13 nM | 79 nM |
| Indazole Amide 53a | < 1 µM | - | Tozasertib (VX-680) | 2.5 nM | 0.6 nM |
| Indazole Amide 53c | < 1 µM | - |
Data sourced from a comparative analysis of novel indazole derivatives against established inhibitors.[1]
Table 3: Inhibitory Activity of Indazole Derivatives Against VEGFR-2
| Compound | VEGFR-2 (IC50) | Reference Inhibitor | VEGFR-2 (IC50) |
| Indazole-pyrimidine derivative 13g | 57.9 nM | Pazopanib | 30 nM |
| Indazole-pyrimidine derivative 13i | 34.5 nM | Pazopanib | 30 nM |
| Quinazoline derivative of indazole 12b | 5.4 nM | Sorafenib | 90 nM |
| Quinazoline derivative of indazole 12c | 5.6 nM | Sorafenib | 90 nM |
| Quinazoline derivative of indazole 12e | 7 nM | Sorafenib | 90 nM |
Data sourced from studies on indazole-pyrimidine and quinazoline-based derivatives.[5]
Table 4: Inhibitory Activity of Indazole Derivatives Against FGFR1
| Compound | FGFR1 (IC50) |
| Indazole derivative 14a | 15 nM |
| Indazole derivative 14b | 13.2 nM |
| Indazole derivative 14c | 9.8 nM |
| Indazole derivative 14d | 5.5 nM |
Structure-activity relationship studies revealed that substitutions on the phenyl ring of the indazole led to increased activity, with the addition of a fluorine atom significantly improving potency.[5]
Signaling Pathways and Experimental Workflow
To understand the context of kinase inhibition, it is crucial to visualize the signaling cascades in which these kinases operate. The diagram below illustrates a simplified VEGFR-2 signaling pathway, a key mediator of angiogenesis and a primary target for many indazole-based inhibitors.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Indazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-6-methyl-1H-indazole Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous biologically active compounds.[1] Its structural versatility allows for a wide array of substitutions, leading to diverse pharmacological activities, notably as potent inhibitors of protein kinases which are pivotal in cellular signaling pathways.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Bromo-6-methyl-1H-indazole analogs, with a focus on their role as kinase inhibitors in oncology. The insights are supported by experimental data from related indazole series, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways to facilitate rational drug design.
Comparative Analysis of Biological Activity
The biological potency of this compound analogs is critically influenced by the nature and positioning of various substituents. The bromine atom at the 5-position and the methyl group at the 6-position of the indazole core serve as a foundational structure, with further modifications dictating the compound's affinity and selectivity for specific kinase targets. The bromine atom, in particular, often acts as a key synthetic handle for introducing further chemical diversity through cross-coupling reactions.[3]
Polo-like Kinase 4 (PLK4) Inhibition
PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, and its overexpression is linked to several cancers.[4] Indazole derivatives have been identified as potent PLK4 inhibitors.[5] The following table summarizes the structure-activity relationship of indazole analogs as PLK4 inhibitors, drawing insights from N-(1H-indazol-6-yl)benzenesulfonamide derivatives to infer the potential impact of substitutions on a this compound scaffold.
| Compound ID | R (Substitution on Phenyl Ring) | PLK4 IC50 (nM)[5] | Key SAR Insights |
| K01 | H | 28.9 | Parent compound with moderate activity. |
| K02 | 4-Methyl | 12.4 | Small alkyl substitution at the para-position enhances potency. |
| K07 | 4-Bromo | 23.6 | Halogen substitution at the para-position is well-tolerated. |
| K11 | 3-Methyl | 15.7 | Meta-substitution is also favorable for activity. |
| K22 | 3-Chloro-4-fluoro | 0.1 | Combined halogen substitutions can lead to highly potent inhibitors. |
Note: The data is derived from a study on N-(1H-indazol-6-yl)benzenesulfonamide derivatives and is presented to illustrate the effect of substitutions on the phenylsulfonamide moiety, which can be extrapolated to analogs of this compound.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
VEGFRs are key mediators of angiogenesis, a critical process in tumor growth and metastasis.[6] The indazole scaffold is a prominent feature in several approved VEGFR inhibitors, such as Axitinib and Pazopanib.[7] The table below presents data on 6-bromo-1H-indazole derivatives as VEGFR-2 inhibitors, providing a basis for understanding the SAR of related this compound analogs.
| Compound/Drug | Target | IC50 (nM)[7] | Key SAR Insights |
| Derivative W4 | VEGFR-2 | < 5 | Demonstrates that substituted 6-bromo-1H-indazoles can be highly potent. |
| Derivative W12 | VEGFR-2 | < 5 | Further exemplifies the high potency achievable with this scaffold. |
| Derivative W2 | VEGFR-2 | < 10 | Maintains significant potency. |
| Axitinib | VEGFR-2 | 0.2 | An established drug with a 1H-indazole core, setting a benchmark for potency. |
| Pazopanib | VEGFR-2 | 30 | Another approved indazole-based VEGFR inhibitor. |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and are presented for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of kinase inhibitors are provided below.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Target kinase of interest
-
Substrate peptide/protein
-
Test compounds (this compound analogs)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.[8]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on the proliferation of cancer cell lines.[9]
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[8]
Western Blotting
This technique is used to detect the phosphorylation status of downstream target proteins to confirm the mechanism of action of the kinase inhibitors.[10]
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBS-T)
-
Primary antibodies (e.g., against phosphorylated and total target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with test compounds.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the development of this compound analogs as kinase inhibitors.
References
- 1. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of combination therapy of a CDK4/6 and MEK inhibitor in diffuse midline glioma preclinical models | PLOS One [journals.plos.org]
A Comparative Guide to the Synthesis of 5-Bromo-6-methyl-1H-indazole and 6-Bromo-5-methyl-1H-indazole for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Bromo-methyl-substituted indazoles are valuable scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides a comparative analysis of two key positional isomers: 5-Bromo-6-methyl-1H-indazole and 6-bromo-5-methyl-1H-indazole, focusing on their synthesis and potential applications.
The strategic placement of the bromine atom and the methyl group on the indazole ring significantly influences the physicochemical properties and reactivity of these isomers, thereby impacting their utility in drug discovery programs. While direct comparative studies are limited, an examination of available synthetic methodologies for each compound provides valuable insights for researchers.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. These properties are crucial for predicting their behavior in both synthetic and biological systems.
| Property | This compound | 6-Bromo-5-methyl-1H-indazole |
| Molecular Formula | C₈H₇BrN₂ | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol | 211.06 g/mol |
| CAS Number | 885223-72-3[1] | 1000343-69-0 |
Synthesis and Experimental Protocols
The synthesis of these bromo-methyl-indazole isomers typically involves multi-step sequences starting from commercially available substituted anilines or toluenes. The choice of starting material and the synthetic route can significantly affect the overall yield and purity of the final product.
Synthesis of this compound
A common strategy for the synthesis of this compound involves the diazotization and cyclization of a suitably substituted aniline precursor.
Experimental Protocol:
A plausible synthetic route, extrapolated from analogous transformations, is outlined below:
Step 1: Nitration of 4-Bromo-3-methylacetanilide To a solution of 4-bromo-3-methylacetanilide in a suitable solvent, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added at a controlled temperature to introduce a nitro group, yielding 4-bromo-5-methyl-2-nitroacetanilide.
Step 2: Hydrolysis of the Acetamido Group The resulting nitroacetanilide is then hydrolyzed under acidic or basic conditions to afford 4-bromo-5-methyl-2-nitroaniline.
Step 3: Reductive Cyclization The 4-bromo-5-methyl-2-nitroaniline undergoes reductive cyclization, often using a reducing agent such as tin(II) chloride in an acidic medium, to form the indazole ring, yielding this compound.
Synthesis of 6-Bromo-5-methyl-1H-indazole
The synthesis of 6-bromo-5-methyl-1H-indazole can be achieved through a similar multi-step process, starting from a different positional isomer of bromo-methylaniline. A large-scale synthesis protocol for the related compound 6-bromo-1H-indazole provides a foundational methodology that can be adapted.[2]
Experimental Protocol:
The following protocol is based on the synthesis of the parent 6-bromo-1H-indazole and can be adapted for 6-bromo-5-methyl-1H-indazole by starting with 3-bromo-4-methylaniline.[2]
Step 1: Acetylation of 3-Bromo-4-methylaniline In a suitable reaction vessel, dissolve 3-bromo-4-methylaniline in a solvent like chloroform. Cool the solution and add acetic anhydride while maintaining a low temperature.[2]
Step 2: Diazotization and Cyclization To the reaction mixture from Step 1, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux.[2]
Step 3: Work-up and Hydrolysis After the reaction is complete, remove the volatile components under vacuum. Add water and perform an azeotropic distillation. Add concentrated hydrochloric acid and heat the mixture.[2]
Step 4: Isolation and Purification Cool the acidic mixture and adjust the pH to 11 with a 50% aqueous solution of sodium hydroxide. Evaporate the solvent, and slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-bromo-5-methyl-1H-indazole.[2]
Comparative Analysis of Synthesis
| Parameter | This compound | 6-Bromo-5-methyl-1H-indazole |
| Starting Material | Typically 4-bromo-3-methylaniline derivatives | Typically 3-bromo-4-methylaniline derivatives |
| Key Reactions | Nitration, Hydrolysis, Reductive Cyclization | Acetylation, Diazotization, Cyclization, Hydrolysis |
| Potential Challenges | Regioselectivity of nitration | Control of diazotization and cyclization conditions |
| Typical Yield | Moderate to good, dependent on regioselectivity | Moderate to high, based on analogous reactions[2] |
| Purity Assessment | NMR, Mass Spectrometry, HPLC | NMR, Mass Spectrometry, HPLC[2] |
Applications in Synthesis
Both this compound and 6-bromo-5-methyl-1H-indazole are valuable intermediates in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents.
The indazole scaffold itself is a well-established pharmacophore, and its derivatives have shown significant activity as kinase inhibitors. The position of the methyl and bromo substituents can influence the binding affinity and selectivity of the final drug candidates.
Below is a generalized workflow for the utilization of these bromo-methyl-indazoles in the synthesis of kinase inhibitors via a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis and application of bromo-methyl-indazoles.
Conclusion
References
In Vitro Assay Navigator: A Comparative Guide to 5-Bromo-6-methyl-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of in vitro assays for the evaluation of 5-Bromo-6-methyl-1H-indazole derivatives, complete with supporting experimental data and detailed protocols.
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic applications in oncology and other diseases. The this compound core, in particular, offers a synthetically tractable platform for the development of potent and selective inhibitors against a range of biological targets, including protein kinases, Poly (ADP-ribose) polymerase (PARP), and Indoleamine 2,3-dioxygenase 1 (IDO1). This guide provides a comparative overview of the in vitro assays used to characterize these derivatives, supported by available experimental data and detailed methodologies to facilitate reproducible research.
I. Kinase Inhibition Assays
Derivatives of the 6-Bromo-1H-indazole scaffold have demonstrated potent inhibitory activity against key kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following data, compiled from patent literature, showcases the in vitro efficacy of several 6-Bromo-1H-indazole derivatives against VEGFR-2.
Data Presentation: In Vitro Inhibitory Activity against VEGFR-2
| Compound ID | Target | IC50 (nM) | Source |
| Derivative W4 | VEGFR-2 | < 5 | [1] |
| Derivative W12 | VEGFR-2 | < 5 | [1] |
| Derivative W17 | VEGFR-2 | < 5 | [1] |
| Derivative W19 | VEGFR-2 | < 5 | [1] |
| Derivative W20 | VEGFR-2 | < 5 | [1] |
| Derivative W2 | VEGFR-2 | < 10 | [1] |
| Derivative W23 | VEGFR-2 | < 10 | [1] |
| Axitinib | VEGFR-2 | 0.2 | [1] |
| Pazopanib | VEGFR-2 | 30 | [1] |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications. Direct comparisons should be made with caution as experimental conditions may vary.
Experimental Protocol: VEGFR-2 Kinase Assay (Luminescent)
This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against VEGFR-2 using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO. Further dilute these in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of each compound dilution. Include a positive control (e.g., a known VEGFR-2 inhibitor like Axitinib) and a negative control (DMSO vehicle).
-
Add 2 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in kinase assay buffer to each well.
-
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Mandatory Visualization: VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation and survival.
II. PARP Inhibition Assays
Data Presentation: Comparative PARP Inhibitory Activity
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | 1-5 | 1-2 |
| Talazoparib | ~0.6 | ~0.3 |
| Rucaparib | 1.4 | 0.3 |
| Niraparib | 3.8 | 2.1 |
| Veliparib | 5.2 | 2.9 |
Note: IC50 values are compiled from various preclinical studies and serve as a reference for potency.
Experimental Protocol: PARP Inhibition Assay (Enzymatic)
This protocol describes a common method to quantify the enzymatic activity of PARP1 and the inhibitory potential of test compounds.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (H1 or a mixture)
-
Biotinylated NAD+
-
Activated DNA (e.g., salmon sperm DNA treated with DNase I)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 1 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1 M H₂SO₄)
-
High-binding 96-well plates
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with histones overnight at 4°C. Wash the plate with wash buffer to remove unbound histones.
-
Reaction Setup:
-
Add activated DNA to each well.
-
Add serial dilutions of the this compound derivatives or control inhibitors.
-
Add the PARP1 enzyme to each well.
-
-
Reaction Initiation: Start the reaction by adding biotinylated NAD+. Incubate at room temperature for 1 hour.
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add Streptavidin-HRP conjugate and incubate for 30 minutes.
-
Wash the plate again.
-
Add the HRP substrate and incubate until color develops.
-
-
Data Acquisition: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Mandatory Visualization: PARP-mediated DNA Repair
Caption: Role of PARP1 in single-strand DNA break repair and its inhibition.
III. IDO1 Inhibition Assays
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and a target for cancer immunotherapy. While specific data for this compound derivatives is limited, related indazole compounds have shown IDO1 inhibitory activity.
Data Presentation: IDO1 Inhibitory Activity of Indazole Derivatives
| Compound ID | Target | IC50 (µM) - Enzymatic | IC50 (µM) - Cellular (HeLa) | Source |
| Compound 35 * | IDO1 | 0.74 | 1.37 |
*Compound 35 is a 4,6-substituted-1H-indazole derivative, not a this compound derivative. This data is presented for illustrative purposes.
Experimental Protocol: Cellular IDO1 Activity Assay
This protocol describes a cell-based assay to measure the inhibition of IDO1 activity by quantifying the production of kynurenine.
Materials:
-
HeLa cells (or other suitable cell line expressing IDO1 upon stimulation)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction and Treatment:
-
Treat the cells with IFN-γ to induce IDO1 expression.
-
Simultaneously, add serial dilutions of the this compound derivatives or control inhibitors.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Kynurenine Measurement:
-
Collect the cell supernatant.
-
Add TCA to the supernatant to precipitate proteins. Centrifuge to clarify.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
-
Data Acquisition: Incubate for 10-20 minutes at room temperature until a yellow color develops. Measure the absorbance at ~480 nm.
-
Data Analysis: Generate a kynurenine standard curve to quantify the concentration in the samples. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Mandatory Visualization: IDO1-mediated Immune Regulation
Caption: The role of IDO1 in tryptophan metabolism and immune suppression.
References
Validating the Purity of 5-Bromo-6-methyl-1H-indazole: A Comparative Guide to HPLC and Orthogonal Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with orthogonal analytical techniques for validating the purity of 5-Bromo-6-methyl-1H-indazole, a key building block in the synthesis of various therapeutic agents. This document outlines detailed experimental protocols and presents supporting data to aid in the selection of appropriate analytical strategies.
High-Performance Liquid Chromatography (HPLC) as the Primary Method for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for determining the purity of non-volatile and thermally labile compounds like this compound. Its high resolution, quantitative accuracy, and robustness make it an ideal choice for separating the main compound from process-related impurities and degradation products.[1]
A typical RP-HPLC method involves a non-polar stationary phase (like a C18 column) and a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile or methanol.[2][3] By modifying the composition of the mobile phase, a gradient can be created to effectively elute compounds with a range of polarities.
Potential Impurities in this compound
The purity assessment of this compound must consider potential impurities arising from its synthesis. Common impurities can include:
-
Starting Materials: Unreacted precursors from the synthetic pathway.
-
Isomeric Impurities: Formation of regioisomers during the indazole ring formation or bromination.
-
Over-brominated Species: Introduction of a second bromine atom onto the indazole ring.
-
Residual Solvents: Solvents used during the reaction and purification steps.
Experimental Protocols
RP-HPLC Method for Purity Determination
This protocol describes a gradient RP-HPLC method for the quantitative analysis of this compound and its non-volatile impurities.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is required.[1]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 100 mL of diluent.
-
Orthogonal Method 1: Gas Chromatography (GC-FID) for Residual Solvents
Gas chromatography is a crucial orthogonal technique for the analysis of volatile impurities, particularly residual solvents from the synthesis process.[4][5][6]
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column.
-
Chromatographic Conditions:
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent)
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: 40°C for 5 min, then ramp to 240°C at 10°C/min, hold for 5 min.
-
Split Ratio: 10:1
-
-
Sample Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO)
-
Sample Solution: Accurately weigh and dissolve approximately 100 mg of the this compound sample in 5 mL of DMSO.
-
Orthogonal Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing molecular weight information for the identification of unknown impurities.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Same as the RP-HPLC method described above.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350°C
-
Data Presentation and Comparison
The following tables summarize hypothetical data from the analysis of a batch of this compound.
Table 1: HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 8.5 | 0.15 | Unknown Impurity 1 |
| 2 | 12.2 | 99.5 | This compound |
| 3 | 15.8 | 0.25 | Unknown Impurity 2 |
| 4 | 18.1 | 0.10 | Unknown Impurity 3 |
Table 2: Comparison of Analytical Methods for Purity Validation
| Analytical Method | Parameter Measured | Primary Use | Strengths | Limitations |
| RP-HPLC | Retention Time & UV Absorbance | Purity Assessment & Quantification | High resolution, quantitative accuracy, robust, and reproducible. | Limited peak identification without a reference standard. |
| GC-FID | Retention Time & FID Response | Residual Solvent Analysis | High sensitivity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | Retention Time & Mass-to-Charge Ratio (m/z) | Identity Confirmation & Impurity Profiling | High specificity and sensitivity, provides molecular weight information. | Quantification can be less precise than HPLC-UV without appropriate standards. |
| ¹H NMR | Chemical Shift & Coupling Constants | Structural Elucidation & Identity Confirmation | Provides detailed structural information. | Lower sensitivity compared to chromatographic methods for impurity detection. |
| FTIR | Infrared Absorption | Functional Group Identification | Rapid and non-destructive. | Provides limited information on the overall molecular structure and purity. |
Visualization of Workflows
Caption: Experimental workflow for HPLC purity analysis.
Caption: Relationship between orthogonal analytical methods.
Conclusion
The validation of purity for this compound is most effectively achieved through a multi-faceted approach. While RP-HPLC stands as the primary method for its quantitative accuracy and resolving power, its combination with orthogonal methods provides a more complete and reliable assessment of the compound's purity profile. Gas Chromatography is essential for quantifying volatile impurities, LC-MS is invaluable for identifying unknown peaks, and spectroscopic methods like NMR and FTIR confirm the structural integrity of the molecule. By employing a combination of these techniques, researchers and drug developers can ensure a high degree of confidence in the quality of this compound, which is critical for its application in pharmaceutical synthesis.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
Comparative Docking Analysis of Indazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of indazole-based inhibitors, focusing on their performance in molecular docking studies against key protein kinase targets implicated in cancer. The information is supported by experimental data from recent computational studies.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several commercially available anticancer drugs, including axitinib, pazopanib, and niraparib.[1][2] Its versatility allows for the synthesis of derivatives that can potently and selectively inhibit various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[1][2] Molecular docking studies are instrumental in understanding the binding modes of these inhibitors and in guiding the design of new, more effective therapeutic agents.
Data Presentation: Comparative Docking Scores
The following table summarizes the docking scores of various indazole-based inhibitors against several protein kinase targets. Lower binding energy values typically indicate a higher predicted binding affinity.
| Inhibitor/Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |
| Sunitinib (Native Ligand) | VEGFR-2 (4AGD) | -8.83 | [3] |
| Axitinib (Native Ligand) | VEGFR-2 (4AG8) | -9.01 | [3] |
| SMO | VEGFR-2 (4AGD) | -6.99 | [3] |
| SBS | VEGFR-2 (4AGD) | -6.96 | [3] |
| SOT | VEGFR-2 (4AGD) | -6.88 | [3] |
| SS | VEGFR-2 (4AG8) | -7.39 | [3] |
| SSA | VEGFR-2 (4AG8) | -6.71 | [3] |
| SMO | VEGFR-2 (4AG8) | -6.70 | [3] |
| Compound 8v | Renal Cancer-related Protein (6FEW) | Not specified, but noted as having high binding energy | [4] |
| Compound 8w | Renal Cancer-related Protein (6FEW) | Not specified, but noted as having high binding energy | [4] |
| Compound 8y | Renal Cancer-related Protein (6FEW) | Not specified, but noted as having high binding energy | [4] |
| Compound 5f | Aromatase (3EQM) | -8.0 | |
| Compound 5g | Aromatase (3EQM) | -7.7 | |
| Compound 5n | Aromatase (3EQM) | -7.7 |
Experimental Protocols
The methodologies for molecular docking studies of indazole-based inhibitors generally follow a standardized workflow. The protocols described in the referenced studies are summarized below.
Ligand Preparation
-
Structure Generation: The 2D structures of the indazole derivatives are drawn using chemical drawing software like ACD/ChemSketch.[3]
-
3D Conversion and Energy Minimization: The 2D structures are converted to 3D PDB file format using software such as Open Babel.[3] To obtain a stable conformation, the energy of each ligand is minimized. This is often performed using tools like UCSF Chimera, employing a set number of steps for steepest descent followed by conjugate gradient algorithms.[3]
-
File Format Conversion for Docking: The energy-minimized structures are then converted into the PDBQT file format, which is required by AutoDock. This step involves detecting the root of the molecule, setting the number of rotatable bonds (torsions), and defining aromaticity criteria using AutoDock tools.[3]
Receptor Preparation
-
Structure Retrieval: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[3]
-
Protein Cleaning: Non-essential molecules such as water, ions, and co-crystallized ligands are removed from the protein structure.[3]
-
Addition of Hydrogens and Charges: Polar hydrogen atoms are added to the protein, and charges (e.g., Kollman charges) are assigned.[3]
-
File Format Conversion: The prepared protein structure is converted from PDB to the PDBQT format using AutoDock tools.[3]
Molecular Docking
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are adjusted to encompass the binding pocket where the native ligand binds.[3]
-
Docking Simulation: Molecular docking is performed using software like AutoDock 4.2.6 or AutoDock Vina.[3][4] The software explores various conformations of the ligand within the defined grid box and calculates the binding energy for each conformation.
-
Analysis of Results: The docking results are analyzed to identify the best-docked conformation based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined using software like BIOVIA Discovery Studio or PyMOL.[3][4]
Visualizations
Signaling Pathway Inhibition
Caption: Generalized signaling pathway of VEGFR inhibited by indazole-based compounds.
Experimental Workflow for Molecular Docking
Caption: A typical workflow for in silico molecular docking studies.
Structure-Activity Relationship (SAR) Logic
Caption: Logical relationships in a Structure-Activity Relationship (SAR) study.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 3. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Comparative Look at Kinase Inhibitor Cross-Reactivity
The 5-bromo-6-methyl-1H-indazole core is a key pharmacophore in the development of targeted kinase inhibitors. Due to limited publicly available data on a singular derivative, this guide provides a comparative analysis of the cross-reactivity profiles of representative 5- and 6-substituted indazole-based inhibitors, offering insights into their selectivity and potential off-target effects. This information is critical for researchers and drug development professionals in advancing novel therapeutics.
The indazole scaffold has been identified as a "privileged structure" in medicinal chemistry, forming the foundation for numerous kinase inhibitors with applications in oncology and other diseases.[1] Strategic modifications to the indazole ring, particularly at the 5- and 6-positions, have been shown to be crucial in determining both the potency and selectivity of these compounds against various kinases.[2] This guide will focus on a representative 6-bromo-indazole derivative, the Polo-like kinase 4 (PLK4) inhibitor C05, and compare its selectivity with the established multi-kinase inhibitor Axitinib, which also contains an indazole core.[1] Additionally, we will explore other indazole derivatives targeting different kinase families to provide a broader understanding of their cross-reactivity.
Kinase Selectivity Profiles: A Quantitative Comparison
The selectivity of a kinase inhibitor is a critical factor influencing its therapeutic efficacy and safety profile.[1] Kinome-wide screening is a standard method to evaluate the interaction of a compound with a large panel of kinases. The following tables summarize the kinase inhibition data for representative indazole-based inhibitors.
Table 1: Kinase Inhibition Profile of Indazole-Based PLK4 Inhibitor C05 and Axitinib
| Kinase Target | C05 (% Inhibition at 0.5 µM) | Axitinib (IC50 in nM) |
| PLK4 | 87.45% [3] | 4.2[1] |
| PLK1 | 15.32%[1] | - |
| PLK2 | 21.89%[1] | - |
| PLK3 | 12.56%[1] | - |
| CDK2/cyclin A | 25.78%[1] | - |
| CDK4/cyclin D3 | 10.23%[1] | - |
| Aurora A | 31.45%[1] | - |
| Aurora B | 28.91%[1] | - |
| CHK1 | 18.67%[1] | - |
| VEGFR1 | - | 0.1[1] |
| VEGFR2 | - | 0.2[1] |
| VEGFR3 | - | 0.1-0.3[1] |
| PDGFRβ | - | 1.6[1] |
| c-Kit | - | 1.7[1] |
| Data for C05 is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM. Data for Axitinib is presented as the half-maximal inhibitory concentration (IC50). |
Table 2: Activity of Other Representative Indazole-Based Kinase Inhibitors
| Compound ID | Primary Kinase Target(s) | IC50 (nM) | Off-Target Kinase(s) | IC50 (nM) / % Inhibition | Selectivity Fold |
| Compound 15 | JNK3 | 1 | p38α | 226 | 226x[2] |
| Compound 8 | JNK3 | 5 | p38α | - | -[2] |
| Compound 17 | JNK3 | - | p38α | - | 8x[2] |
| VH02 | VEGFR-2 | 560 | EGFR | Modest Inhibition | Selective for VEGFR-2[2] |
| Compound 4 | FLT3, PDGFRα | <10 | - | - | >1000-fold for FLT3/Kit dependent cells[2] |
| Compound 49 | GSK-3β | 1700 | - | - | -[4] |
| Compound 50 | GSK-3β | 350 | - | - | -[4] |
| Compound 101 | FGFR1 | 69.1 | - | - | -[5] |
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which these kinases are involved is essential for predicting the cellular outcomes of their inhibition.[2]
Caption: VEGFR-2 signaling pathway in angiogenesis.
The following diagram illustrates a general workflow for evaluating the cellular activity of these kinase inhibitors.
Caption: Workflow for cellular substrate phosphorylation assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1]
-
Reaction Setup: A reaction mixture is prepared containing the kinase of interest, the substrate (a specific peptide or protein), ATP, and the test compound (e.g., the indazole inhibitor) in a suitable reaction buffer.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).
-
ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The potency of the inhibitor (e.g., IC50 value) is determined by measuring the reduction in the luminescent signal in the presence of varying concentrations of the compound.[1]
Cellular Substrate Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[1]
-
Cell Culture and Treatment: Cells that endogenously or exogenously express the target kinase are cultured. The cells are then treated with various concentrations of the indazole inhibitor for a specific duration.
-
Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.[1]
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for the subsequent steps.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for the phosphorylated form of the substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured, indicating the amount of phosphorylated substrate.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated substrate is quantified and normalized to a loading control (e.g., total protein or a housekeeping gene) to determine the dose-dependent inhibitory effect of the compound.
Conclusion
The this compound scaffold and its derivatives represent a promising class of kinase inhibitors. The provided data on representative compounds like the PLK4 inhibitor C05 and others highlight the potential for developing highly selective inhibitors by modifying the indazole core. The experimental protocols outlined here provide a framework for the continued evaluation and comparison of novel indazole-based inhibitors, aiding in the discovery of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-Bromo-6-methyl-1H-indazole
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Bromo-6-methyl-1H-indazole, synthesized from the safety data sheets of structurally similar halogenated indazole derivatives. Adherence to these protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. Structurally similar compounds are known to cause skin and eye irritation and may be harmful if ingested or inhaled.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated. | To prevent inhalation of dust or |
Essential Safety and Operational Guide for Handling 5-Bromo-6-methyl-1H-indazole
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 5-Bromo-6-methyl-1H-indazole. The following procedures are designed to ensure a safe laboratory environment and proper disposal of chemical waste.
Hazard Identification and Personal Protective Equipment
Based on data from analogous compounds, this compound is anticipated to present several hazards.[1][2][3][4] The table below summarizes these potential hazards and the recommended personal protective equipment (PPE) to mitigate risks.
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, or chemical-resistant apron. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Tightly fitting safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.[5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Ensure that a certified chemical fume hood is operational and used for all manipulations of the solid compound and its solutions.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[4][6]
-
Designate a specific area for handling this compound to contain potential contamination.
2. Donning Personal Protective Equipment (PPE):
-
Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Gloves should be inspected for any signs of damage before use. Double gloving is recommended for enhanced protection.[7]
3. Handling the Compound:
-
All weighing and transfers of the solid material should be conducted within a chemical fume hood to prevent the inhalation of dust.[6]
-
Avoid all personal contact with the substance, including inhalation.[5]
4. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[8]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][8]
-
Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
Disposal Plan: Waste Management and Decontamination
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.
1. Waste Segregation:
-
Due to its bromine content, this compound is classified as a halogenated organic compound.
-
All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and rinsate, must be collected in a clearly labeled "Halogenated Organic Waste" container.[6]
-
Never mix halogenated waste with non-halogenated waste streams.[6]
2. Decontamination of Labware:
-
Glassware and equipment should be decontaminated before standard washing.
-
Rinse contaminated items with a suitable organic solvent (e.g., ethanol or acetone) and collect the rinsate in the liquid "Halogenated Organic Waste" container.[6]
-
After the initial solvent rinse, glassware can be washed according to standard laboratory procedures.
3. Final Disposal:
-
The final disposal of the collected halogenated waste must be conducted through a licensed professional waste disposal service.[8][6]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste container.[8]
-
Do not dispose of this compound down the drain or in regular trash.[6]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 5-BROMO-7-METHYL-1H-INDAZOLE - Safety Data Sheet [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
